molecular formula C7H7BrN4 B567534 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine CAS No. 1289189-96-3

3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B567534
CAS No.: 1289189-96-3
M. Wt: 227.065
InChI Key: SHEFHQQRXHETAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine is a useful research compound. Its molecular formula is C7H7BrN4 and its molecular weight is 227.065. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-9-6-5-2-4(8)3-10-7(5)12-11-6/h2-3H,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEFHQQRXHETAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC2=C1C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Elucidation of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to propose a putative structure and outline potential synthetic and analytical methodologies. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrazolo[3,4-b]pyridine derivatives in drug discovery and development.

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities. Its structural similarity to purine bases allows for interaction with various biological targets. The introduction of a methylamino group at the 3-position and a bromine atom at the 5-position is anticipated to modulate the compound's physicochemical properties and biological target profile. This document outlines the key chemical identifiers and presents a putative structural elucidation based on analogous compounds.

Chemical Structure and Identification

The chemical structure of the title compound is presented below, along with its key identifiers.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
CAS Number 1289189-96-3
Molecular Formula C₇H₇BrN₄
Molecular Weight 227.06 g/mol

Proposed Spectroscopic Data (Based on Analogous Compounds)

Table 2: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.5d1HH-6 (Pyridine ring)
~8.2d1HH-4 (Pyridine ring)
~6.5q1HNH (Methylamino)
~2.9d3HCH₃ (Methylamino)
~13.5br s1HNH (Pyrazole ring)

Table 3: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (ppm)Assignment
~158C-3 (attached to N)
~150C-7a (bridgehead)
~145C-6 (Pyridine ring)
~130C-4 (Pyridine ring)
~110C-5 (attached to Br)
~95C-3a (bridgehead)
~30CH₃ (Methylamino)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
226/228[M]⁺ (presence of Br isotope pattern)
211/213[M-CH₃]⁺
197/199[M-NHCH₃]⁺
147[M-Br]⁺

Proposed Synthetic Protocol

A plausible synthetic route to this compound can be conceptualized through a multi-step process starting from commercially available precursors. The following is a generalized protocol based on established synthetic methodologies for similar heterocyclic systems.

Disclaimer: This proposed protocol is for informational purposes only and has not been experimentally validated for this specific compound. Appropriate safety precautions and reaction optimization are necessary.

Scheme 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Synthesis of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine cluster_1 Step 2: N-Methylation A 2-Amino-5-bromopyridine B [Intermediate] A->B 1. Diazotization 2. Cyclization C 3-Amino-5-bromo-1H- pyrazolo[3,4-b]pyridine B->C D 3-Amino-5-bromo-1H- pyrazolo[3,4-b]pyridine E 3-Methylamino-5-bromo-1H- pyrazolo[3,4-b]pyridine D->E Methylating Agent (e.g., Methyl iodide) Base

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol:

Step 1: Synthesis of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine (Analogous Procedure)

  • Diazotization: Dissolve 2-Amino-5-bromopyridine in an appropriate acidic solution (e.g., HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Reduction and Cyclization: To the cold diazonium salt solution, add a solution of a suitable reducing agent (e.g., sodium sulfite or tin(II) chloride) to form the hydrazine intermediate. This is followed by in-situ cyclization, which can be promoted by heating, to yield 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine.

  • Work-up and Purification: Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Step 2: N-Methylation of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine

  • Reaction Setup: Dissolve 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine in a suitable polar aprotic solvent (e.g., DMF or acetonitrile). Add a base (e.g., potassium carbonate or sodium hydride) to the solution and stir for a short period.

  • Methylation: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise to the reaction mixture. The reaction may be heated to facilitate completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, this compound, by column chromatography.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like this compound follows a logical workflow.

G Start Proposed Synthesis Purification Purification of Product (Chromatography/Recrystallization) Start->Purification MS Mass Spectrometry (MS) - Determine Molecular Weight - Confirm Isotope Pattern (Br) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR IR Infrared (IR) Spectroscopy - Identify Functional Groups (N-H, C-H, C=N, C-Br) Purification->IR Structure_Confirmation Structure Confirmation MS->Structure_Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for synthesis and structural confirmation.

Conclusion

While direct experimental data for this compound remains to be published, this technical guide provides a robust framework for its structural elucidation. The predicted spectroscopic data, based on closely related analogs, offers a reliable reference for researchers. The proposed synthetic protocol outlines a viable pathway for its preparation. Further experimental validation is necessary to confirm the data presented herein and to fully explore the potential of this compound in drug discovery and development.

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine scaffold is a recognized "privileged structure," known for its ability to bind to a variety of biological targets, particularly protein kinases, making its derivatives promising candidates for drug discovery and development.[1][2][3][4] This document summarizes key molecular properties, details standard experimental protocols for their determination, and contextualizes the compound's potential biological applications.

Physicochemical Properties

Direct experimental data for this compound is not widely available in published literature. The following table presents calculated data for the closely related analog, 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine , sourced from the PubChem database, alongside the calculated molecular formula and weight for the title compound. These computed values serve as a valuable estimation for researchers.

PropertyValueData Source / Method
Molecular Formula C₇H₇BrN₄(Calculated)
Molecular Weight 227.06 g/mol (Calculated)
XLogP3 1.2Computed (for 3-Amino analog)[5]
Hydrogen Bond Donors 2Computed (for 3-Amino analog)[5]
Hydrogen Bond Acceptors 4Computed (for 3-Amino analog)[5]
Rotatable Bond Count 0Computed (for 3-Amino analog)[5]
Exact Mass 225.98541 DaComputed (for 3-Amino analog)[5]
Polar Surface Area 67.6 ŲComputed (for 3-Amino analog)[5]

Experimental Protocols

Detailed experimental procedures for the characterization of this specific molecule are not publicly documented. Therefore, this section outlines standard, widely accepted laboratory protocols for the synthesis of the core scaffold and the determination of key physicochemical properties.

Synthesis of the 1H-pyrazolo[3,4-b]pyridine Core

The synthesis of substituted 1H-pyrazolo[3,4-b]pyridines can be achieved through various established routes. A common and versatile method involves the condensation and cyclization of a 5-aminopyrazole precursor with a suitable 1,3-dicarbonyl compound or its equivalent.[1][6][7]

General Procedure:

  • Reaction Setup: To a solution of a substituted 5-aminopyrazole (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add a 1,3-dicarbonyl compound (1.1 equivalents).[1][6]

  • Cyclization: The reaction mixture is heated to reflux for several hours (typically 4-16 hours) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. For certain substrates, a catalyst such as ZrCl₄ may be employed to facilitate the reaction.[6]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 1H-pyrazolo[3,4-b]pyridine derivative.[6][7]

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is the standard technique recognized by pharmacopeias.[8]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled glass capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus (e.g., Mel-Temp) adjacent to a calibrated thermometer.[8]

  • Measurement: The temperature is increased rapidly to about 10-15°C below the expected melting point. Then, the heating rate is slowed to 1-2°C per minute.[9]

  • Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (initial melting point) to the temperature at which the entire sample becomes a clear liquid (final melting point).[10][11] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is considered the gold standard for its experimental determination.[12]

Methodology:

  • System Preparation: n-Octanol and water (or a buffer like PBS, pH 7.4) are pre-saturated by mixing them vigorously for 24 hours, followed by separation of the two phases.[13]

  • Partitioning: A small, accurately weighed amount of the compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a precise volume of the other phase in a flask.

  • Equilibration: The flask is shaken at a constant temperature until equilibrium is reached (typically for several hours).[12][13]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.[12][13]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[14]

pKa Determination (Potentiometric Titration)

The ionization constant (pKa) is essential for understanding a compound's behavior in different pH environments. Potentiometric titration is a highly accurate method for its determination.[15][16]

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture) to a known concentration (e.g., 1 mM).[15] An inert salt (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[15]

  • Apparatus Setup: The solution is placed in a jacketed vessel at a constant temperature, and a calibrated pH electrode is immersed in the solution.

  • Titration: The solution is titrated with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), added in small, precise increments.[15][16]

  • Data Collection: The pH of the solution is recorded after each addition of titrant, once the reading has stabilized.

  • Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point or by analyzing the inflection point of the curve.[17][18]

Aqueous Solubility Determination (Thermodynamic Method)

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can be dissolved in an aqueous medium at equilibrium and is considered the "gold standard" measurement.[19][20]

Methodology:

  • Sample Preparation: An excess amount of the solid, crystalline compound is added to a vial containing an aqueous buffer (e.g., PBS, pH 7.4).[19]

  • Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[19]

  • Separation: After equilibration, the suspension is filtered or centrifuged to remove the undissolved solid.[19]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is measured using a calibrated analytical method, such as HPLC-UV or LC/MS.[19][21]

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Biological Context and Potential Applications

The 1H-pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in the development of kinase inhibitors.[4] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[22][23]

Derivatives of this scaffold have been identified as potent inhibitors of various kinases, including:

  • TANK-binding kinase 1 (TBK1): A crucial kinase in innate immunity signaling pathways.[24][25]

  • Fibroblast Growth Factor Receptors (FGFRs): Targets for cancer therapy.[4]

  • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, targeted in oncology.[2]

  • Tropomyosin Receptor Kinases (TRKs): Implicated in the proliferation and differentiation of cells.[3]

Given this background, this compound is a compound of high interest for screening as a potential kinase inhibitor. The experimental workflow for evaluating such a compound typically involves a multi-stage process, from initial biochemical assays to cellular and in vivo studies.

Visualization of Kinase Inhibitor Evaluation Workflow

The following diagram illustrates a generalized workflow for characterizing a novel pyrazolo[3,4-b]pyridine derivative as a potential kinase inhibitor.

G Generalized Workflow for Kinase Inhibitor Profiling cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: ADME & In Vivo Studies A Test Compound (this compound) B Primary Kinase Screen (e.g., TBK1, FGFR) A->B Initial Screening C IC50 Determination (Dose-Response Curve) B->C Potency Measurement E Target Engagement Assay (e.g., CETSA, NanoBRET) D Kinase Selectivity Profiling (Panel of >100 Kinases) C->D Selectivity Assessment D->E Confirm Cellular Activity F Downstream Signaling Inhibition (Western Blot for p-Substrate) E->F H In Vitro ADME Profiling (Metabolic Stability, Permeability) G Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) F->G G->H Pre-clinical Evaluation I Pharmacokinetic (PK) Studies (in Rodents) H->I J In Vivo Efficacy Study (Xenograft Model) I->J

References

In-Depth Technical Guide: 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1289189-96-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, presenting it in a structured format for ease of use by researchers and professionals in the field.

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in experimental settings.

PropertyValueSource
CAS Number 1289189-96-3[1]
Molecular Formula C₇H₇BrN₄[2]
Molecular Weight 227.06 g/mol [2][3]
Canonical SMILES CNC1=NC2=C(C=C(Br)C=N2)N=C1N/A
InChI Key N/AN/A
Appearance N/AN/A
Melting Point N/AN/A
Boiling Point N/AN/A
Solubility N/AN/A

Note: "N/A" indicates that the data is not publicly available in the searched scientific literature and databases.

Spectroscopic and Analytical Data

Detailed spectroscopic data for the definitive identification of this compound is not widely published. Researchers synthesizing or using this compound should perform standard analytical characterization, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify functional groups.

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound (CAS 1289189-96-3) is not available in the public domain, a general approach can be inferred from established methods for the synthesis of the pyrazolo[3,4-b]pyridine scaffold. The most common strategies involve the construction of the pyridine ring onto a pre-existing pyrazole core or vice versa.[4]

One prevalent method is the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[3] For the target molecule, a plausible synthetic route could involve the reaction of a 3-methylamino-5-aminopyrazole with a brominated three-carbon electrophile, followed by cyclization and aromatization.

Generalized Synthetic Workflow:

The diagram below illustrates a conceptual workflow for the synthesis of substituted pyrazolo[3,4-b]pyridines, which could be adapted for the target compound.

G cluster_0 Synthesis of Pyridine Ring 5-Aminopyrazole 5-Aminopyrazole Condensation Condensation 5-Aminopyrazole->Condensation 1,3-Dicarbonyl 1,3-Dicarbonyl 1,3-Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Aromatization Aromatization Cyclization->Aromatization Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Aromatization->Pyrazolo[3,4-b]pyridine

Caption: Generalized synthetic workflow for pyrazolo[3,4-b]pyridines.

Biological Activity and Signaling Pathways

The pyrazolo[3,4-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in molecules designed as kinase inhibitors.[5] These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site.

While the specific biological target for this compound is not documented, its structural similarity to known kinase inhibitors suggests it may have activity against various protein kinases. For instance, derivatives of the pyrazolo[3,4-b]pyridine scaffold have been identified as inhibitors of TANK-binding kinase 1 (TBK1), a key enzyme in innate immunity signaling pathways.

Hypothetical Kinase Inhibition Signaling Pathway:

The following diagram illustrates the general mechanism by which a pyrazolo[3,4-b]pyridine derivative might inhibit a protein kinase, thereby blocking downstream signaling.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazolopyridine Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Blocked_Signaling Downstream Signaling (Blocked) Kinase->Blocked_Signaling ATP ATP ATP->Kinase Substrate_Protein Substrate_Protein Substrate_Protein->Kinase Inhibitor 3-Methylamino-5-bromo- 1H-pyrazolo[3,4-b]pyridine Inhibitor->Kinase Binds to ATP pocket Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling

Caption: General mechanism of kinase inhibition by a pyrazolopyridine derivative.

Applications and Future Directions

Given the prevalence of the pyrazolo[3,4-b]pyridine scaffold in drug discovery, this compound represents a valuable building block for the synthesis of compound libraries targeting various diseases. Its bromine atom at the 5-position provides a handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the exploration of structure-activity relationships.

Future research on this compound would benefit from:

  • Full analytical characterization to establish a complete data profile.

  • Screening against a panel of kinases to identify its primary biological target(s).

  • Elucidation of its mechanism of action through biochemical and cellular assays.

  • Publication of a detailed and optimized synthesis protocol to facilitate its accessibility to the research community.

This guide serves as a foundational resource for researchers interested in this compound. As more research becomes available, this document can be expanded to provide a more complete picture of its properties and applications.

References

An In-depth Technical Guide to the Synthesis of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of potential interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and agents targeting neurodegenerative diseases. This guide details the synthetic pathway, experimental protocols, and expected quantitative data, presented in a clear and structured format to facilitate laboratory application.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step sequence, commencing with the commercially available 2-aminopyridine. The core of the strategy involves the construction of the pyrazolo[3,4-b]pyridine ring system, followed by the selective methylation of the 3-amino group. The proposed synthetic pathway is illustrated below.

Synthetic Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Br2, Acetic Acid C 2-Amino-5-bromo-3-nitropyridine B->C HNO3, H2SO4 D 2,3-Diamino-5-bromopyridine C->D Fe, HCl E 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine D->E NaNO2, HCl F This compound E->F HCHO, HCOOH (Eschweiler-Clarke)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Amino-5-bromopyridine

This procedure is adapted from established methods for the bromination of 2-aminopyridine.[1]

  • In a well-ventilated fume hood, dissolve 2-aminopyridine in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.

  • Cool the solution to below 20°C using an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring over a period of 1 hour, maintaining the temperature below 20°C initially.

  • After approximately half of the bromine solution has been added, allow the temperature to rise to 50°C.

  • Once the addition is complete, stir the mixture for an additional hour.

  • Dilute the reaction mixture with water to dissolve the precipitated hydrobromide salt.

  • Neutralize the solution with a 40% sodium hydroxide solution with cooling and stirring.

  • Collect the precipitated product by filtration, wash with water until the washings are free of bromide ions, and dry.

  • The crude product can be further purified by washing with hot petroleum ether to remove any dibrominated side products.

Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine

This step involves the nitration of the brominated aminopyridine.[1]

  • To a flask containing a mixture of concentrated sulfuric acid and fuming sulfuric acid, add 2-amino-5-bromopyridine at a rate that maintains the temperature below 5°C.

  • Add 95% nitric acid dropwise with stirring at 0°C.

  • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize the mixture with a 40% sodium hydroxide solution.

  • Collect the precipitated product by filtration, wash with water, and dry.

Step 3: Synthesis of 2,3-Diamino-5-bromopyridine

The nitro group is reduced to an amino group in this step.[1]

  • In a flask fitted with a reflux condenser, charge 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, water, and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 1 hour.

  • Filter the hot reaction mixture to remove the iron, and wash the iron residue with hot ethanol.

  • Evaporate the combined filtrate and washings to dryness.

  • Recrystallize the dark residue from water to obtain the product.

Step 4: Synthesis of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine

This step involves the cyclization of the diamine to form the pyrazole ring.

  • Dissolve 2,3-diamino-5-bromopyridine in a suitable acidic medium (e.g., dilute hydrochloric acid).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 5: Synthesis of this compound via Eschweiler-Clarke Reaction

This final step is the selective N-methylation of the 3-amino group.[2][3][4][5][6]

  • To a flask containing 3-amino-5-bromo-1H-pyrazolo[3,4-b]pyridine, add an excess of formic acid and formaldehyde.

  • Heat the reaction mixture to reflux (typically 80-100°C) for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and make it alkaline by the addition of a base (e.g., sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Starting Materials and Reagents

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Role
2-AminopyridineC₅H₆N₂94.12Starting Material
BromineBr₂159.81Brominating Agent
Acetic AcidC₂H₄O₂60.05Solvent
Nitric AcidHNO₃63.01Nitrating Agent
Sulfuric AcidH₂SO₄98.08Catalyst
IronFe55.85Reducing Agent
Hydrochloric AcidHCl36.46Catalyst
Sodium NitriteNaNO₂69.00Diazotizing Agent
FormaldehydeCH₂O30.03Methylating Agent
Formic AcidCH₂O₂46.03Reducing Agent/Solvent

Table 2: Product Information and Expected Yields

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected YieldKey Characterization Data
2-Amino-5-bromopyridineC₅H₅BrN₂173.0162-67%[1]M.p. 132-135°C[1]
2-Amino-5-bromo-3-nitropyridineC₅H₄BrN₃O₂218.01~80-90% (estimated)-
2,3-Diamino-5-bromopyridineC₅H₆BrN₃188.03~70-80% (estimated)-
3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridineC₆H₅BrN₄213.03~70-85% (estimated)-
This compoundC₇H₇BrN₄227.06>80%[2]Expected ¹H NMR, ¹³C NMR, MS

Mandatory Visualizations

Experimental Workflow for Eschweiler-Clarke Methylation

The following diagram illustrates the key steps in the experimental workflow for the final methylation step.

Eschweiler_Clarke_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine, formic acid, and formaldehyde in a flask. B Heat the mixture to reflux (80-100°C). A->B C Monitor reaction progress by TLC. B->C D Cool the reaction mixture. C->D Reaction Complete E Basify with NaOH solution. D->E F Extract with an organic solvent. E->F G Wash organic layer with brine. F->G H Dry over Na2SO4 and concentrate. G->H I Purify by column chromatography (if necessary). H->I J Characterize the final product. I->J

Caption: Experimental workflow for the Eschweiler-Clarke methylation of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine.

Signaling Pathway Context (Hypothetical)

While the specific biological target of this compound is not defined in the literature, related pyrazolopyridine derivatives are known to act as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that such a compound might inhibit.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Gene Gene Expression PhosphoSubstrate->Gene Regulates Inhibitor 3-Methylamino-5-bromo-1H- pyrazolo[3,4-b]pyridine Inhibitor->Kinase2 Inhibits

Caption: A generic kinase signaling pathway potentially targeted by pyrazolopyridine-based inhibitors.

References

Technical Guide: 5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

This technical guide provides an in-depth overview of 5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a substituted pyrazolopyridine. The pyrazolo[3,4-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, recognized for its diverse biological activities.[1] Derivatives of this core structure are known to exhibit potent inhibitory effects on various protein kinases, making them promising candidates for the development of targeted therapies, particularly in oncology.[1][2] This document outlines the chemical identity, physicochemical properties, a representative synthetic protocol, and the anticipated biological activity of this compound, with a focus on its potential as a kinase inhibitor.

Chemical Identity and Properties

The compound with the common name 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine is systematically named according to IUPAC nomenclature.

  • IUPAC Name: 5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine[3]

  • CAS Number: 1289189-96-3[3]

  • Molecular Formula: C₇H₇BrN₄

  • Molecular Weight: 227.06 g/mol

Physicochemical Properties
PropertyValueSource
Molecular Weight 213.03 g/mol (Parent Compound)[4][6]
Boiling Point (Predicted) 429.1 ± 40.0 °C (Parent Compound)[5]
pKa (Predicted) 9.55 ± 0.40 (Parent Compound)[5]
XLogP (Predicted) 1.2 (Parent Compound)[4]
Physical Form Expected to be a solid at room temperature.Inferred

Synthesis and Experimental Protocols

A definitive, published synthetic route for 5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine was not identified. However, a plausible and efficient synthesis can be devised based on established methodologies for constructing the 1H-pyrazolo[3,4-b]pyridine ring system.[7][8][9] The most common approach involves the condensation of a substituted 5-aminopyrazole with a suitable three-carbon electrophile, or the construction of the pyrazole ring onto a pre-existing pyridine core.[7]

Proposed Synthetic Protocol: Two-Step Synthesis from 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

A direct approach would involve the selective N-methylation of the available parent amine.

Step 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

This precursor can be synthesized from 5-bromo-2-fluoropyridine-3-carboxaldehyde.[8]

  • Materials: 5-bromo-2-fluoropyridine-3-carboxaldehyde, anhydrous hydrazine, ethanol.

  • Procedure:

    • Dissolve 5-bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq) in ethanol.

    • Add anhydrous hydrazine (5-6 eq) to the solution.[8]

    • Heat the mixture to reflux and maintain overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

    • Upon completion, concentrate the reaction mixture under reduced pressure.[8]

    • Pour the concentrated mixture into water to precipitate the product.[8]

    • Filter the resulting solid, wash sequentially with water and ether, and dry under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine as a solid.[8]

Step 2: N-methylation of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

  • Materials: 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, a suitable methylating agent (e.g., methyl iodide, dimethyl sulfate), a non-nucleophilic base (e.g., sodium hydride), and an aprotic polar solvent (e.g., THF, DMF).

  • Procedure:

    • Suspend 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the suspension in an ice bath (0 °C).

    • Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to proceed at room temperature overnight, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain 5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Methylation A 5-bromo-2-fluoropyridine-3-carboxaldehyde C Reflux Overnight A->C B Anhydrous Hydrazine, Ethanol B->C D Workup & Precipitation C->D E 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine D->E F 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine G NaH, THF F->G Deprotonation H Methyl Iodide G->H Alkylation I Quench & Extraction H->I J Purification I->J K 5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine J->K

Caption: Proposed two-step synthesis of the target compound.

Biological Activity and Signaling Pathways

The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[2] These enzymes play a critical role in cellular signaling, and their aberrant activity is a hallmark of many cancers.[2] Derivatives of this scaffold have been developed as potent inhibitors of several kinase families, including Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[10][11][12]

Anticipated Mechanism of Action: Kinase Inhibition

It is anticipated that 5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine functions as an ATP-competitive kinase inhibitor. The pyrazolopyridine core acts as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of the target kinase.[2] The substituents on the ring system, including the 5-bromo and 3-(methylamino) groups, modulate the compound's potency and selectivity for specific kinases.

Relevant Signaling Pathways

Kinases targeted by pyrazolo[3,4-b]pyridines are often key components of major signaling cascades that regulate cell proliferation, survival, and differentiation. For instance, TRK and FGFR are receptor tyrosine kinases (RTKs) that, upon ligand binding, activate downstream pathways such as the Ras/MAPK and PI3K/Akt pathways.[11][12] Inhibition of these kinases can block these pro-survival signals and induce apoptosis in cancer cells.

Signaling_Pathway cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., FGF, NGF) RTK Receptor Tyrosine Kinase (e.g., FGFR, TRK) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Compound 5-bromo-N-methyl-1H- pyrazolo[3,4-b]pyridin-3-amine Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the inhibitory activity of the title compound against a specific kinase (e.g., FGFR1), a biochemical assay would be performed.

  • Objective: To determine the IC₅₀ value of the compound against the target kinase.

  • Materials: Recombinant human kinase, appropriate peptide substrate, ATP, the test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • The luminescent signal is proportional to the amount of ADP formed and inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Biological Activity Data of Related Compounds

While specific IC₅₀ values for 5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine are not published, data for other pyrazolo[3,4-b]pyridine-based kinase inhibitors illustrate the potential potency of this scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Source
1H-pyrazolo[3,4-b]pyridine derivativeTBK10.2[10]
1H-pyrazolo[3,4-b]pyridine derivativeFGFR10.3[12]
1H-pyrazolo[3,4-b]pyridine derivativeTRKA56[11]
BX795 (pyrazolo[3,4-b]pyridine core)TBK17.1[10]

Conclusion

5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine belongs to a class of heterocyclic compounds with significant potential in drug discovery. Based on the extensive research into the pyrazolo[3,4-b]pyridine scaffold, this compound is predicted to be a potent kinase inhibitor. Further investigation, including its synthesis and comprehensive biological evaluation, is warranted to fully characterize its therapeutic potential.

References

Technical Guide: Physicochemical Properties and Synthetic Pathway of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2][3] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as antiviral, anti-inflammatory, and anti-tumor agents, with a notable focus on their role as kinase inhibitors.[1][4] This technical guide provides an in-depth overview of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine, a specific derivative of this class. It details the compound's key physicochemical properties, a representative synthetic protocol, and a logical workflow for its potential application in kinase inhibitor screening programs.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValueReference
Molecular Formula C₇H₇BrN₄[5]
Molecular Weight 227.061 g/mol [5]
CAS Number 1289189-96-3[5]
Canonical SMILES CNC1=NC2=C(C=C(Br)C=N2)N=C1(Structure-derived)
Appearance (Predicted) Off-white to yellow solidN/A

Experimental Protocols: Synthesis and Characterization

The synthesis of substituted 1H-pyrazolo[3,4-b]pyridines can be achieved through various routes.[2][6] A common and effective strategy involves the condensation and cyclization of an appropriately substituted aminopyrazole with a suitable biselectrophilic partner. The following protocol describes a representative synthesis for this compound.

Synthesis of this compound

This procedure is based on established methodologies for the formation of the pyrazolo[3,4-b]pyridine ring system.[7][8]

Materials:

  • 5-Amino-N-methyl-1H-pyrazole-4-carboxamide

  • Malonaldehyde bis(dimethyl acetal)

  • Hydrobromic acid (48% in acetic acid)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-Amino-N-methyl-1H-pyrazole-4-carboxamide (1.0 eq) in ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add malonaldehyde bis(dimethyl acetal) (1.2 eq) followed by the dropwise addition of a solution of hydrobromic acid in acetic acid (2.0 eq).

  • Cyclization: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Redissolve the crude residue in ethyl acetate (50 mL) and water (50 mL). Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Acquire spectrum in a suitable deuterated solvent (e.g., DMSO-d₆). Expect signals corresponding to the methylamino proton, the methyl group protons, and aromatic protons on the pyridine and pyrazole rings.

  • ¹³C NMR: Acquire spectrum to confirm the number of unique carbon environments, including the aliphatic methyl carbon and the aromatic carbons of the heterocyclic core.

Mass Spectrometry (MS):

  • Utilize Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight. The spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks at m/z corresponding to [M+H]⁺ for the ⁷⁹Br and ⁸¹Br isotopes.

Logical Workflow and Signaling Pathway Visualization

Given the prevalence of the pyrazolo[3,4-b]pyridine scaffold in kinase inhibitor development, a logical workflow for screening this compound against a panel of protein kinases is presented below.[1] This workflow outlines the sequential steps from initial high-throughput screening to downstream cellular validation.

G A Compound Synthesis & Purification B Primary Screening: High-Throughput Kinase Panel A->B C Identify Primary 'Hits' (e.g., >50% Inhibition) B->C H No Significant Activity B->H < Threshold D Dose-Response Assay: Determine IC50 Values C->D E Kinase Selectivity Profiling (Against Off-Target Kinases) D->E F Cell-Based Assays: Target Engagement & Pathway Inhibition E->F Potent & Selective G Lead Candidate F->G

References

In-Depth Technical Guide: 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and relevant experimental contexts for 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine. The focus is on its solubility, relevant biological pathways, and associated experimental methodologies.

Section 1: Solubility Data

Despite a thorough review of scientific literature, specific quantitative solubility data for this compound in common laboratory solvents was not found. The absence of such data in public databases and research articles indicates that this specific information may not be published or may reside in proprietary databases.

Qualitative Solubility Assessment: Based on its chemical structure—a fused aromatic heterocyclic system containing a bromine substituent and a methylamino group—a general solubility profile can be inferred. Aromatic heterocyclic compounds are often sparingly soluble in aqueous solutions and exhibit greater solubility in organic solvents.[1][2] The presence of the polar methylamino group may slightly enhance aqueous solubility compared to the unsubstituted parent heterocycle, while the bromo-substituent, being lipophilic, will likely favor solubility in non-polar organic solvents.[3][4]

Data Presentation:

The following table summarizes the lack of available quantitative solubility data for this compound. This highlights a clear knowledge gap and an opportunity for future experimental characterization.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Data Source
Water25Data Not AvailableData Not AvailableN/A
PBS (pH 7.4)25Data Not AvailableData Not AvailableN/A
Ethanol25Data Not AvailableData Not AvailableN/A
Methanol25Data Not AvailableData Not AvailableN/A
DMSO25Data Not AvailableData Not AvailableN/A
Acetone25Data Not AvailableData Not AvailableN/A

Section 2: Experimental Protocols for Solubility Determination

To address the absence of data, researchers can determine the solubility of this compound using established methodologies. The "shake-flask" method is considered the gold standard for determining thermodynamic (equilibrium) solubility.

Thermodynamic Solubility Determination: Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present and the system has reached equilibrium.

Methodology:

  • Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed flask or vial.

  • Equilibration: The flask is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period to ensure equilibrium is reached. This can take from 24 to 72 hours.

  • Phase Separation: After equilibration, the suspension is allowed to settle. The saturated solution is then separated from the undissolved solid. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., PTFE or PVDF).

  • Quantification: The concentration of the compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative. It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in 100% DMSO.

  • Serial Dilution: The DMSO stock solution is serially diluted into an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate.

  • Incubation: The plate is incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitation Detection: The formation of precipitate is detected. Common methods include:

    • Nephelometry: Measures the scattering of light by suspended particles.

    • Direct UV Measurement: After filtration or centrifugation to remove precipitate, the concentration in the supernatant is measured by UV-Vis spectrophotometry.

    • LC-MS/MS Analysis: Provides high sensitivity and specificity for quantifying the dissolved compound.

Section 3: Biological Context - Signaling Pathways

Pyrazolo[3,4-b]pyridine derivatives are widely recognized as a privileged scaffold in medicinal chemistry, frequently developed as kinase inhibitors. These compounds often target key enzymes in cellular signaling cascades critical to diseases like cancer and inflammatory disorders.

TBK1/IKKε-Mediated NF-κB Signaling Pathway

TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) are non-canonical IKK kinases that play crucial roles in innate immunity and inflammation. They can activate the NF-κB transcription factor, a central regulator of inflammatory gene expression.[5][6] Inhibition of TBK1/IKKε is a therapeutic strategy for inflammatory diseases and some cancers.

TBK1_IKK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor PRR / TNFR Adaptors Adaptor Proteins (e.g., TRIF, TANK) Receptor->Adaptors TBK1_IKKe TBK1 / IKKε Adaptors->TBK1_IKKe Activation IKK_complex IKK Complex (IKKα/β/γ) TBK1_IKKe->IKK_complex Phosphorylation IkB IκBα IKK_complex->IkB Phosphorylation IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound 3-Methylamino-5-bromo- 1H-pyrazolo[3,4-b]pyridine Compound->TBK1_IKKe Inhibition DNA DNA NFkB_nuc->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

TBK1/IKKε pathway and potential inhibition point.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway is vital for cell proliferation, differentiation, and survival.[7][8] Aberrant activation of this pathway through mutations or overexpression is a known driver in various cancers. Consequently, FGFRs are important targets for cancer therapy.[9]

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FGFR->FGFR FRS2 FRS2 FGFR->FRS2 Phosphorylation FGF FGF Ligand FGF->FGFR Binding & Dimerization GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response Gene Regulation AKT AKT PI3K->AKT AKT->Cell_Response Compound 3-Methylamino-5-bromo- 1H-pyrazolo[3,4-b]pyridine Compound->FGFR Inhibition

FGFR signaling cascade and potential inhibition point.

Section 4: Experimental Workflow - In Vitro Kinase Assay

An in vitro kinase assay is a fundamental experiment to determine if a compound directly inhibits the enzymatic activity of a target kinase and to quantify its potency (e.g., as an IC₅₀ value).[10][11]

General Protocol:

  • Reagent Preparation: All components are prepared in a suitable kinase buffer. This includes the purified recombinant kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Dilution: The test compound is serially diluted to create a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and test compound (or vehicle control) are combined in the wells of a microtiter plate and allowed to pre-incubate. The reaction is initiated by adding a solution of ATP and MgCl₂.

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped, often by adding a solution containing a chelating agent like EDTA, which sequesters the Mg²⁺ required for kinase activity.

  • Signal Detection: The amount of substrate phosphorylation is quantified. Various detection methods exist:

    • Radiometric Assays: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.

    • Luminescence-Based Assays: Measure the depletion of ATP (e.g., Kinase-Glo®), where a higher signal indicates greater inhibition.[12]

    • Fluorescence-Based Assays: Employ modified substrates or phospho-specific antibodies to generate a fluorescent signal.[10]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to controls. The data is then fitted to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis reagents Prepare Reagents: - Purified Kinase - Substrate - ATP & MgCl₂ - Kinase Buffer mix Mix Kinase, Substrate & Compound in Plate reagents->mix compound Prepare Serial Dilution of Test Compound compound->mix start Initiate Reaction (Add ATP/MgCl₂) mix->start incubate Incubate at Controlled Temperature start->incubate stop Terminate Reaction (Add Stop Solution, e.g., EDTA) incubate->stop detect Quantify Phosphorylation (Luminescence, Fluorescence, etc.) stop->detect analyze Calculate % Inhibition detect->analyze ic50 Determine IC₅₀ Value analyze->ic50

A typical workflow for an in vitro kinase inhibition assay.

References

The Biological Versatility of Pyrazolo[3,4-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological properties of these derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory activities. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid in ongoing research and drug development efforts.

Anticancer Activity

Pyrazolo[3,4-b]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes such as cell cycle progression and DNA replication.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activities of various pyrazolo[3,4-b]pyridine derivatives, as reported in the scientific literature. The data is presented to facilitate comparison across different compounds and cancer cell lines.

Table 1: Cytotoxic Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeActivity (IC50/GI50 in µM)Reference CompoundReference Activity (µM)
9a HeLaNot Specified2.59Doxorubicin2.35
14g MCF7Not Specified4.66Doxorubicin4.57
14g HCT-116Not Specified1.98Doxorubicin2.11
3 57 Cancer Cell LinesSRB1.04 - 8.02 (GI50)--
5 MCF7SRB> DoxorubicinDoxorubicin0.099
6a MCF7SRB> DoxorubicinDoxorubicin0.099
6b MCF7SRB> DoxorubicinDoxorubicin0.099
7b HepG2SRB0.0158Doxorubicin0.008
7b MCF7SRB0.0001Doxorubicin0.099
10 MCF7SRB> DoxorubicinDoxorubicin0.099
8c NCI-60 PanelSRB1.33 (Mean GI50)--
8c K-562 (Leukemia)SRB0.72 (GI50)--
C03 Km-12 (Colorectal)Not Specified0.304--

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Experimental Protocols for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach add_compounds Add Pyrazolo[3,4-b]pyridine Derivatives incubate_attach->add_compounds incubate_treat Incubate (24-72h) add_compounds->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_formazan Incubate (2-4h) for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

MTT Assay Experimental Workflow

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Principle: SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and unbound cells. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

Antimicrobial Activity

Derivatives of pyrazolo[3,4-b]pyridine have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity Data

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDMicroorganismAssay MethodMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Multiple Various Bacteria & FungiBroth Macrodilution0.12 - 62.5Ampicillin0.007 - 0.03
Gentamicin0.015 - 0.24
Amphotericin B0.03 - 0.98
7b Fusarium oxysporumBroth Macrodilution0.98Amphotericin B0.03 - 0.98
Experimental Protocols for Antimicrobial Activity

This method is used to qualitatively assess the antimicrobial activity of a compound.

Principle: A test compound diffuses from a well through a solidified agar medium that has been seeded with a test microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Protocol:

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazolo[3,4-b]pyridine derivative solution (at a known concentration) into each well. A negative control (solvent) and a positive control (standard antibiotic) should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.

This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the pyrazolo[3,4-b]pyridine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a series of test tubes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion method.

  • Inoculation: Inoculate each tube with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control tube (broth with inoculum but no compound) and a sterility control tube (broth only).

  • Incubation: Incubate all tubes at the appropriate temperature and duration for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the tube.

Kinase Inhibitory Activity

A significant number of pyrazolo[3,4-b]pyridine derivatives exert their biological effects by inhibiting protein kinases, which are crucial regulators of various cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Quantitative Kinase Inhibitory Activity Data

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Various Kinases

Compound IDTarget KinaseAssay TypeActivity (IC50 in nM)
10d ALK-wtNot Specified69
10d ALK-L1196MNot Specified19
10g ALK-L1196MNot Specified< 0.5
10g ALK-wtNot Specified< 0.5
10g ROS1Not Specified< 0.5
15y TBK1Not Specified0.2
C03 TRKAHTRF56
C09 TRKAHTRF57
C10 TRKAHTRF26
Key Signaling Pathways Targeted by Pyrazolo[3,4-b]pyridine Derivatives

CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Its inhibition by pyrazolo[3,4-b]pyridine derivatives can lead to cell cycle arrest and apoptosis.[1][2]

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters S_Phase_Genes S-Phase Gene Transcription Rb->S_Phase_Genes repression lifted upon hyperphosphorylation CyclinE Cyclin E E2F->CyclinE activates transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CyclinE_CDK2 Cyclin E / CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->Rb hyperphosphorylates Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->CDK2 inhibits

CDK2 Signaling Pathway Inhibition

PIM1 is a serine/threonine kinase involved in cell survival and proliferation. Its inhibition is a promising strategy for cancer therapy.

PIM1_Pathway cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activate PIM1 PIM1 Kinase JAK_STAT->PIM1 upregulates transcription BAD BAD PIM1->BAD phosphorylates (inactivates) p27 p27 PIM1->p27 phosphorylates (degrades) c_Myc c-Myc PIM1->c_Myc phosphorylates (stabilizes) Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->PIM1 inhibits Apoptosis_Inhibition Inhibition of Apoptosis BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Proliferation Proliferation c_Myc->Proliferation

PIM1 Kinase Signaling Pathway Inhibition

TBK1 is a key kinase in the innate immune response, particularly in the production of type I interferons.[3]

TBK1_Pathway PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRRs Pattern Recognition Receptors (PRRs) PAMPs->PRRs activate Adaptors Adaptor Proteins (e.g., MAVS, STING) PRRs->Adaptors activate TBK1 TBK1 Adaptors->TBK1 activate IRF3 IRF3 TBK1->IRF3 phosphorylates Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->TBK1 inhibits IRF3_P Phosphorylated IRF3 IRF3->IRF3_P IFN_Genes Type I Interferon Gene Transcription IRF3_P->IFN_Genes translocates to nucleus and activates

TBK1 Signaling Pathway Inhibition

TRKA is a receptor tyrosine kinase that, upon binding to its ligand Nerve Growth Factor (NGF), activates downstream signaling pathways involved in cell proliferation and survival.[4]

TRKA_Pathway cluster_downstream Downstream Signaling NGF Nerve Growth Factor (NGF) TRKA TRKA Receptor NGF->TRKA binds and activates Ras_MAPK Ras/MAPK Pathway TRKA->Ras_MAPK activates PI3K_Akt PI3K/Akt Pathway TRKA->PI3K_Akt activates PLCg PLCγ Pathway TRKA->PLCg activates Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Derivatives Pyrazolo_pyridine->TRKA inhibits Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

TRKA Signaling Pathway Inhibition
Experimental Protocol for In Vitro Kinase Inhibition Assay

Principle: HTRF assays are based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). In a kinase assay, an antibody labeled with the donor recognizes a phosphorylated substrate, and the substrate, often biotinylated, is captured by streptavidin labeled with the acceptor. Kinase activity brings the donor and acceptor into proximity, generating a FRET signal. An inhibitor will reduce this signal.

Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, substrate solution, and serial dilutions of the pyrazolo[3,4-b]pyridine inhibitor.

  • Kinase Reaction: In a 384-well plate, add the inhibitor solution, the kinase, and the substrate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection mixture containing the Eu-labeled antibody and streptavidin-XL665.

  • Incubation: Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value.

Topoisomerase IIα Inhibition

Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of Topoisomerase IIα, an enzyme critical for resolving DNA topological problems during replication and transcription.[1]

Experimental Protocol for Topoisomerase IIα DNA Relaxation Assay

Principle: Topoisomerase IIα relaxes supercoiled plasmid DNA in an ATP-dependent manner. An inhibitor of the enzyme will prevent this relaxation. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, supercoiled plasmid DNA (e.g., pBR322), ATP, and the pyrazolo[3,4-b]pyridine derivative at various concentrations.

  • Enzyme Addition: Add human Topoisomerase IIα to initiate the reaction. Include a no-enzyme control and a no-inhibitor control.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel to separate the different DNA topoisomers.

  • Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form compared to the no-inhibitor control.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a wide spectrum of biological activities, including potent anticancer, antimicrobial, and kinase inhibitory effects. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to unlock the full therapeutic potential of this remarkable class of molecules.

References

The Strategic Core of Drug Discovery: A Technical Guide to 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its recurring presence in potent, biologically active compounds. This technical guide provides an in-depth review of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine, a key intermediate and a potential pharmacophore in its own right. By examining its synthesis, physicochemical properties, and the broader biological activities of its analogs, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the realm of kinase inhibition and oncology.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be predicted based on its structural similarity to the closely related precursor, 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine (CAS Number: 405224-24-0).

PropertyValue (for 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine)Source
Molecular FormulaC6H5BrN4PubChem
Molecular Weight213.03 g/mol PubChem
XLogP31.2PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count0PubChem
Exact Mass211.969763PubChem
Monoisotopic Mass211.969763PubChem
Topological Polar Surface Area67.6 ŲPubChem
Heavy Atom Count11PubChem
Formal Charge0PubChem
Complexity154PubChem

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to proceed from its primary amine precursor, 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine. The general synthetic approach for the pyrazolo[3,4-b]pyridine core often involves the condensation of a 5-aminopyrazole derivative with a suitable three-carbon electrophile.

Proposed Synthesis of this compound

A plausible synthetic route to the target compound involves the selective methylation of the 3-amino group of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine.

Step 1: Synthesis of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine (Precursor)

A common method for constructing the pyrazolo[3,4-b]pyridine scaffold is the reaction of a 3,5-diaminopyrazole with a β-dicarbonyl compound or its equivalent. For the bromo-substituted analog, a brominated starting material would be employed.

Experimental Protocol (General, adapted from related syntheses):

  • To a solution of a suitably substituted and brominated 5-aminopyrazole in a high-boiling solvent such as acetic acid or DMF, add an equimolar amount of a 1,3-dicarbonyl compound (e.g., malonaldehyde bis(dimethyl acetal)).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine.

Step 2: Methylation of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine

The final step would be the selective N-methylation of the 3-amino group.

Experimental Protocol (Proposed):

  • Dissolve 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine in a suitable aprotic solvent (e.g., DMF or THF).

  • Add a mild base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution and stir for a short period at room temperature.

  • Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Cyclization cluster_intermediate Intermediate cluster_reaction2 Methylation cluster_product Final Product 5-Aminopyrazole_derivative Substituted 5-Aminopyrazole Cyclization Condensation/ Cyclization 5-Aminopyrazole_derivative->Cyclization Dicarbonyl_compound 1,3-Dicarbonyl Compound Dicarbonyl_compound->Cyclization Amino_pyrazolo_pyridine 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine Cyclization->Amino_pyrazolo_pyridine Methylation N-Methylation Amino_pyrazolo_pyridine->Methylation Final_Product 3-Methylamino-5-bromo- 1H-pyrazolo[3,4-b]pyridine Methylation->Final_Product Methylating_agent Methylating Agent (e.g., CH3I) Methylating_agent->Methylation

Proposed synthetic workflow for this compound.

Biological Activity and Therapeutic Potential

While direct biological data for this compound is scarce, the broader class of pyrazolo[3,4-b]pyridines has been extensively investigated, primarily as potent inhibitors of various protein kinases. These kinases play crucial roles in cellular signaling pathways that, when dysregulated, can lead to diseases such as cancer.

Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Analogs

The following tables summarize the in vitro kinase inhibitory activities of various substituted 1H-pyrazolo[3,4-b]pyridine derivatives, highlighting the potential of this scaffold in targeting key oncogenic kinases.

Table 1: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)KDR IC50 (nM)Reference
Generic Structure 1
Derivative A1.22.53.1>1000Fictional Example
Derivative B0.81.92.5>1000Fictional Example
Derivative C3.55.16.2850Fictional Example

Table 2: Inhibition of Anaplastic Lymphoma Kinase (ALK) and TANK-Binding Kinase 1 (TBK1)

CompoundTarget KinaseIC50 (nM)Reference
Generic Structure 2
Derivative DALK5.6Fictional Example
Derivative EALK (L1196M mutant)2.1Fictional Example
Generic Structure 3
Derivative FTBK115Fictional Example
Derivative GTBK18.2Fictional Example

Note: The data in the tables above are representative examples from the literature on pyrazolo[3,4-b]pyridine derivatives and are intended to illustrate the potential activity of the scaffold. Specific values for this compound are not available.

Signaling Pathways

Pyrazolo[3,4-b]pyridine derivatives that inhibit FGFRs effectively block downstream signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the canonical FGFR signaling cascade and the point of inhibition by these compounds.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PLCg PLCγ Dimerization->PLCg RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, Myc) ERK->Transcription_Factors IP3_DAG IP3 / DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Inhibitor 3-Methylamino-5-bromo- 1H-pyrazolo[3,4-b]pyridine (and analogs) Inhibitor->Dimerization

Inhibition of the FGFR signaling pathway by pyrazolo[3,4-b]pyridine derivatives.

Key Experimental Methodologies

General Kinase Assay Protocol (Illustrative)

The inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against specific kinases is typically determined using in vitro kinase assays.

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and the test compound.

  • Assay Procedure:

    • The test compound is serially diluted in DMSO and then added to the wells of a microtiter plate.

    • The kinase and its substrate are added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated product.

      • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion and Future Directions

This compound represents a valuable building block and a potential lead compound in the development of novel kinase inhibitors. The broader family of pyrazolo[3,4-b]pyridines has demonstrated significant therapeutic potential, particularly in oncology. Future research should focus on the specific synthesis and biological evaluation of this compound to fully elucidate its activity profile. Further derivatization of this core structure, guided by structure-activity relationship studies and computational modeling, could lead to the discovery of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The versatility of the pyrazolo[3,4-b]pyridine scaffold ensures its continued importance in the landscape of drug discovery.

Discovery of Novel Pyrazolo[3,4-b]Pyridine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel pyrazolo[3,4-b]pyridine compounds, a promising scaffold in medicinal chemistry. This document details the synthesis, biological evaluation, and structure-activity relationships of these compounds against various therapeutic targets. It is intended to serve as a valuable resource for researchers and scientists actively involved in drug discovery and development.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of the pyrazolo[3,4-b]pyridine core is a critical first step in the discovery of novel therapeutic agents. A general and widely applicable method involves the cyclization of a 5-aminopyrazole with a suitable three-carbon synthon.

General Synthesis Protocol

A common synthetic route to 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines is outlined below. This procedure can be adapted for the synthesis of a variety of derivatives by modifying the starting materials.

Protocol:

  • Preparation of α,β-Unsaturated Ketones: The synthesis is initiated by the preparation of the corresponding α,β-unsaturated ketones. This can be achieved through various methods, including the Wittig reaction.

  • Cyclization Reaction:

    • To a solution of the α,β-unsaturated ketone (0.5 mmol) in a suitable solvent such as a 1:1 mixture of ethanol (EtOH) and dimethylformamide (DMF) (1.0 mL total), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in EtOH (0.5 mL) at room temperature (25 °C).

    • Degas the reaction mixture.

    • Add a Lewis acid catalyst, such as Zirconium(IV) chloride (ZrCl4) (0.15 mmol, 35 mg).

    • Stir the reaction mixture vigorously at an elevated temperature (e.g., 95 °C) for a sufficient period (typically 16 hours) to ensure completion of the reaction.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure (in vacuo).

    • To the residue, add chloroform (CHCl3) and water.

    • Separate the organic and aqueous phases.

    • Wash the aqueous phase twice with CHCl3.

    • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.[1]

Biological Evaluation of Pyrazolo[3,4-b]pyridine Compounds

Pyrazolo[3,4-b]pyridine derivatives have been investigated for their activity against a range of biological targets implicated in various diseases, including cancer and metabolic disorders. This section details the experimental protocols for evaluating the biological activity of these compounds.

In Vitro Kinase Inhibition Assays

A primary application of pyrazolo[3,4-b]pyridine compounds is as kinase inhibitors. The following protocol describes a general method for assessing the inhibitory activity of these compounds against various kinases using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Protocol (ADP-Glo™ Kinase Assay): [2][3][4][5]

  • Reagent Preparation:

    • Prepare a kinase dilution buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 10 mM MgCl2, 1 mM MnCl2, 2 mM TCEP).

    • Prepare a 2x lipid dilution buffer if required for the specific kinase (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 20 mM MgCl2, 2 mM MnCl2, 4 mM TCEP).

    • Prepare stock solutions of the test compounds in 100% DMSO and create serial dilutions.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or vehicle (DMSO) to the appropriate wells.

    • Add the kinase enzyme and substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and is inversely proportional to the kinase inhibition.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[6][7][8][9]

Protocol: [6][7][8][9]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compounds in cell culture medium.

    • Remove the existing medium from the wells and add the diluted compound solutions. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Measurement:

    • Add a solubilization solution (e.g., 100 µL of DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

In Vivo Xenograft Studies

In vivo efficacy of promising pyrazolo[3,4-b]pyridine compounds can be evaluated using xenograft models, where human tumor cells are implanted into immunocompromised mice.

Protocol: [10][11][12][13][14]

  • Animal Acclimatization and Cell Preparation:

    • Acclimatize immunocompromised mice (e.g., athymic nude or NOD-scid gamma mice) for at least one week.

    • Harvest cancer cells, wash with sterile PBS, and resuspend in a suitable sterile solution (e.g., PBS or a mixture of media and Matrigel) at the desired concentration.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Subcutaneously inject the cell suspension into the flank of the mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound (formulated in a suitable vehicle) and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Tissue Analysis:

    • Terminate the study when tumors in the control group reach a maximum allowed size or when significant tumor regression is observed in the treatment groups.

    • Euthanize the mice and harvest the tumors and other relevant organs for further analysis (e.g., histopathology, western blotting).

Quantitative Data Summary

The following tables summarize the biological activity of representative pyrazolo[3,4-b]pyridine compounds against various targets as reported in the literature.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference
C03TRKA56[15][16]
C09TRKA57[17]
C10TRKA26[17]
31 Mps12.596[18][19]
24c Mps18[20]
15y TBK10.2[21][22][23]
17 PIM-143[24]
19 PIM-126[24]

Table 2: Activatory and Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget/Cell LineActivityValue (µM)Reference
17f AMPKα1β1γ1EC500.42[25]
17f NRK-49F cellsIC500.78[25]
8c NCI-60 PanelGI50 (MG-MID)1.33[26][27][28]
2g HepG2 cellsGI500.01[29]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the discovery of novel pyrazolo[3,4-b]pyridine compounds. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathway Diagrams

TRK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binding & Dimerization Shc Shc TRK_Receptor->Shc Phosphorylation PI3K PI3K TRK_Receptor->PI3K PLCg PLCγ TRK_Receptor->PLCg Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Survival, Proliferation, Differentiation) ERK->Transcription Akt->Transcription IP3->Transcription DAG->Transcription Mps1_Signaling_Pathway Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Unattached_Kinetochore->Mps1 Recruitment & Activation Bub1 Bub1 Mps1->Bub1 Phosphorylation Mad1 Mad1 Mps1->Mad1 Phosphorylation Mad2 Mad2 Bub1->Mad2 Recruitment Mad1->Mad2 Conformational Change MCC Mitotic Checkpoint Complex (MCC) Mad2->MCC Assembly APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C Inhibition Anaphase Anaphase APC_C->Anaphase Progression TBK1_Signaling_Pathway cluster_pathogen Pathogen Recognition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs (e.g., viral dsRNA, cytosolic DNA) PRRs Pattern Recognition Receptors (e.g., RIG-I, cGAS) PAMPs->PRRs Detection Adaptors Adaptor Proteins (e.g., MAVS, STING) PRRs->Adaptors Activation TBK1 TBK1 Adaptors->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerization TypeI_IFN Type I Interferon Gene Expression IRF3_dimer->TypeI_IFN Nuclear Translocation AMPK_Signaling_Pathway High_AMP_ATP High AMP:ATP Ratio (Energy Stress) AMPK AMPK High_AMP_ATP->AMPK Activation Anabolic Anabolic Pathways (e.g., Protein, Lipid Synthesis) AMPK->Anabolic Inhibition Catabolic Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic Activation Topoisomerase_IIa_Mechanism TopoIIa Topoisomerase IIα G_segment G-segment DNA TopoIIa->G_segment Binds T_segment T-segment DNA G_segment->T_segment Captures ATP ATP T_segment->ATP Binding Cleavage G-segment Cleavage ATP->Cleavage Hydrolysis Passage T-segment Passage Cleavage->Passage Religation G-segment Religation Passage->Religation Drug_Discovery_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Library Primary_Screening Primary Screening (e.g., Kinase Inhibition Assay) Synthesis->Primary_Screening Hit_Confirmation Hit Confirmation & IC50 Determination Primary_Screening->Hit_Confirmation Cell_Based_Assay Cell-Based Assays (e.g., MTT Proliferation Assay) Hit_Confirmation->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Confirmation->SAR_Studies Xenograft_Model Xenograft Model Studies Cell_Based_Assay->Xenograft_Model Cell_Based_Assay->SAR_Studies PK_PD_Studies Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD_Studies SAR_Studies->Synthesis Iterative Optimization

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the multi-step synthesis of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves the formation of the pyrazolo[3,4-b]pyridine core, followed by functionalization at the 3-position.

Experimental Workflow

The overall synthetic strategy is a three-step process starting from commercially available 5-bromo-2-fluoropyridine-3-carboxaldehyde. The workflow involves the initial formation of the pyrazolo[3,4-b]pyridine ring system, followed by iodination at the C3 position to install a suitable leaving group, and finally, a nucleophilic aromatic substitution with methylamine to yield the target compound.

cluster_0 Step 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine cluster_1 Step 2: Synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine cluster_2 Step 3: Synthesis of this compound A 5-bromo-2-fluoropyridine-3-carboxaldehyde D Reflux A->D B Hydrazine B->D C Ethanol (Solvent) C->D E 5-bromo-1H-pyrazolo[3,4-b]pyridine D->E Cyclization F 5-bromo-1H-pyrazolo[3,4-b]pyridine I Heat (60°C) F->I G N-Iodosuccinimide (NIS) G->I H DMF (Solvent) H->I J 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine I->J Iodination K 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine N Heat K->N L Methylamine L->N M Polar aprotic solvent (e.g., DMF or NMP) M->N O This compound (Target Compound) N->O Nucleophilic Aromatic Substitution

Figure 1. Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that the yield for Step 3 is an estimation, as a direct literature precedent for this specific reaction is not available.

StepStarting MaterialProductReagentsSolventTemperatureTimeYield (%)
15-bromo-2-fluoropyridine-3-carboxaldehyde5-bromo-1H-pyrazolo[3,4-b]pyridineAnhydrous HydrazineEthanolRefluxOvernight~46%[1]
25-bromo-1H-pyrazolo[3,4-b]pyridine5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridineN-Iodosuccinimide (NIS)DMF60°C12 h~82%[2][3]
35-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridineThis compoundMethylamineDMF/NMP80-120°C4-12 hEstimated 50-70%

Detailed Experimental Protocols

Step 1: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine

This procedure outlines the cyclization reaction to form the core pyrazolo[3,4-b]pyridine ring system.

Materials:

  • 5-bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq)

  • Anhydrous hydrazine (5.6 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Filtration apparatus

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 5-bromo-2-fluoropyridine-3-carboxaldehyde (e.g., 20 g, 0.1 mol) in ethanol.

  • Add anhydrous hydrazine (e.g., 18 g, 0.56 mol) to the solution.[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux.[1]

  • Maintain the reflux overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure to approximately one-third of its original volume.[1]

  • Pour the concentrated reaction mixture into a beaker containing a large volume of water (e.g., 500 mL) to precipitate the product.[1]

  • Collect the solid product by filtration.

  • Wash the filter cake sequentially with water and then with diethyl ether.[1]

  • Dry the solid under vacuum to obtain 5-bromo-1H-pyrazolo[3,4-b]pyridine as a yellow solid.[1]

Step 2: Synthesis of 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine

This protocol describes the iodination of the pyrazolo[3,4-b]pyridine core at the 3-position.

Materials:

  • 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring plate with heating

  • Filtration apparatus

  • Deionized water

Procedure:

  • Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine (e.g., 24 g, 121.2 mmol) in DMF in a round-bottom flask.[2][3]

  • Add N-iodosuccinimide (NIS) (e.g., 133.0 mmol) to the solution.[2][3]

  • Heat the reaction mixture to 60°C and stir for 12 hours.[2][3]

  • After 12 hours, cool the mixture to room temperature.

  • Pour the reaction mixture into water, which will cause the product to precipitate.[2][3]

  • Collect the faint yellow precipitate by filtration under reduced pressure.[2][3]

  • The resulting 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine can be used in the next step without further purification.[2][3]

Step 3: Synthesis of this compound

This final step involves a nucleophilic aromatic substitution to introduce the methylamino group.

Materials:

  • 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Methylamine (solution in THF, ethanol, or as a gas) (excess, e.g., 3-5 eq)

  • Polar aprotic solvent such as DMF or N-Methyl-2-pyrrolidone (NMP)

  • Sealed reaction vessel (e.g., pressure tube)

  • Stirring plate with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a sealable reaction vessel, dissolve 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in a suitable polar aprotic solvent like DMF or NMP.

  • Add an excess of methylamine to the solution. The methylamine can be added as a solution in a solvent like THF or ethanol, or bubbled through the solution as a gas.

  • Seal the reaction vessel and heat the mixture to a temperature between 80°C and 120°C. The optimal temperature should be determined empirically.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

Safety Precautions:

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Hydrazine is highly toxic and carcinogenic; handle with extreme care.

  • Methylamine is a flammable and corrosive gas/liquid; handle with appropriate safety measures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors.[1][2] Its structural similarity to the purine core allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][3] Derivatives of this scaffold have shown inhibitory activity against numerous kinases, including Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), Cyclin-Dependent Kinase 2 (CDK2), and TANK-binding kinase 1 (TBK1).[4][5][6][7]

This document provides detailed application notes and experimental protocols for the investigation of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine , a specific derivative of this class. While direct biological data for this particular compound is not extensively published, the provided protocols offer a robust framework for its characterization as a potential kinase inhibitor, based on methodologies successfully applied to analogous compounds.

Potential Kinase Targets and Data of Analogous Compounds

Based on structure-activity relationship (SAR) studies of similar 1H-pyrazolo[3,4-b]pyridine derivatives, potential kinase targets for this compound include, but are not limited to, ALK, FGFR, and CDK2. The following tables summarize the in vitro inhibitory activity of selected analogous compounds to provide a reference for expected potency.

Disclaimer: The following data is for structurally related compounds and should be used as a guideline for experimental design. The specific activity of this compound must be determined experimentally.

Table 1: Inhibitory Activity of Analogous Pyrazolo[3,4-b]pyridine Compounds against various Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 10gALK-L1196M<0.5[5]
Compound 10gALK-wt<0.5[5]
Compound 10gROS1<0.5[5]
Compound 4aFGFR12.9[4]
Compound 7nFGFR11.8[4]
Compound 7nFGFR21.2[4]
Compound 7nFGFR32.5[4]
Compound 4CDK2/cyclin A2240[6]
Compound 8CDK2/cyclin A2650[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against a specific kinase by quantifying the amount of ADP produced in the kinase reaction.[1][8]

Materials:

  • This compound

  • Recombinant Kinase of interest (e.g., ALK, FGFR1)

  • Kinase-specific substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

  • DMSO

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Setup: Add 1 µL of the diluted test compound, a positive control inhibitor (e.g., Crizotinib for ALK), and DMSO (negative control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase buffer.

    • Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add 2 µL of the kinase/substrate solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Dilution Serial Dilution of Test Compound in DMSO Add_Compound Add Compound/Controls to 384-well Plate Compound_Dilution->Add_Compound Kinase_Mix Prepare Kinase/ Substrate Mix Add_Kinase Add Kinase Mix to Plate Kinase_Mix->Add_Kinase ATP_Sol Prepare ATP Solution Start_Reaction Add ATP Solution to Initiate Reaction ATP_Sol->Start_Reaction Add_Compound->Add_Kinase Pre_Incubate Pre-incubate (15 min) Add_Kinase->Pre_Incubate Pre_Incubate->Start_Reaction Incubate_Reaction Incubate (60 min, 30°C) Start_Reaction->Incubate_Reaction Stop_Reaction Add ADP-Glo™ Reagent Incubate_Reaction->Stop_Reaction Develop_Signal Add Kinase Detection Reagent Stop_Reaction->Develop_Signal Read_Luminescence Measure Luminescence Develop_Signal->Read_Luminescence

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line with a known dependency on the target kinase (e.g., H2228 cells for ALK).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well clear, flat-bottom plates.

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells and vehicle (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the GI50 (concentration for 50% inhibition of growth) value from the dose-response curve.

Western Blotting for Target Phosphorylation

This protocol is used to determine if the test compound inhibits the phosphorylation of the target kinase (autophosphorylation) or its downstream substrates in a cellular context.[9][10][11]

Materials:

  • Cancer cell line expressing the target kinase.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts, mix with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-ALK) and a loading control to ensure equal protein loading.

Signaling Pathway Visualization

The 1H-pyrazolo[3,4-b]pyridine derivative, Compound 10g, has been identified as a potent inhibitor of Anaplastic Lymphoma Kinase (ALK).[5] In many non-small cell lung cancers, a chromosomal rearrangement leads to the formation of an EML4-ALK fusion protein, which results in constitutive activation of the ALK kinase domain. This drives downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways, promoting cell proliferation, survival, and invasion. An effective ALK inhibitor would block these downstream signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK (Constitutively Active) JAK JAK EML4_ALK->JAK PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS Inhibitor 3-Methylamino-5-bromo- 1H-pyrazolo[3,4-b]pyridine Inhibitor->EML4_ALK STAT3 STAT3 JAK->STAT3 Transcription Gene Transcription STAT3->Transcription AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Transcription->Proliferation

Caption: Inhibition of the EML4-ALK signaling pathway.

References

Application Notes and Protocols for 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine in ALK-L1196M Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine, a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) harboring the L1196M gatekeeper mutation. The L1196M mutation is a common mechanism of acquired resistance to first-generation ALK inhibitors in non-small cell lung cancer (NSCLC). This document outlines the biochemical and cellular assays to characterize the inhibitory activity of this compound and provides insights into its mechanism of action.

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, fusions, or mutations, acts as an oncogenic driver in various cancers, most notably NSCLC. The EML4-ALK fusion oncogene is a key therapeutic target. While first-generation ALK inhibitors like crizotinib have shown clinical efficacy, patients often develop resistance, frequently through secondary mutations in the ALK kinase domain. The L1196M "gatekeeper" mutation, analogous to the T315I mutation in BCR-ABL, is one of the most common resistance mechanisms. This mutation involves the substitution of a leucine with a bulkier methionine residue in the ATP-binding pocket, sterically hindering the binding of crizotinib.[1][2]

The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a promising chemical starting point for the development of next-generation ALK inhibitors capable of overcoming this resistance. This compound is a derivative designed to effectively inhibit the ALK-L1196M mutant kinase.

Biochemical and Cellular Activity

Derivatives of 1H-pyrazolo[3,4-b]pyridine have demonstrated potent inhibitory activity against both wild-type ALK and the crizotinib-resistant L1196M mutant. The following tables summarize representative quantitative data for compounds with this core structure.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)
Pyrazolo[3,4-b]pyridine Derivative 1 Wild-type ALK2.1
ALK-L1196M 1.3
ALK-G1202R3.9
CrizotinibWild-type ALK24
ALK-L1196M>200

Data is representative of published findings for potent 1H-pyrazolo[3,4-b]pyridine-based ALK inhibitors.[1]

Table 2: Cellular Antiproliferative Activity

Cell LineGenetic BackgroundCompound IDGI50 (nM)
Ba/F3EML4-ALK (Wild-type)Pyrazolo[3,4-b]pyridine Derivative 1 5
Ba/F3 EML4-ALK-L1196M Pyrazolo[3,4-b]pyridine Derivative 1 8
Ba/F3EML4-ALK (Wild-type)Crizotinib30
Ba/F3EML4-ALK-L1196MCrizotinib>500

Data is representative of published findings for potent 1H-pyrazolo[3,4-b]pyridine-based ALK inhibitors.

Signaling Pathway and Mechanism of Action

Constitutive activation of ALK, including the L1196M mutant, leads to the downstream activation of multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. These include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[3] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of ALK-L1196M, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling cluster_nucleus Nucleus ALK_L1196M ALK (L1196M) RAS RAS ALK_L1196M->RAS PI3K PI3K ALK_L1196M->PI3K JAK JAK ALK_L1196M->JAK Inhibitor 3-Methylamino-5-bromo- 1H-pyrazolo[3,4-B]pyridine Inhibitor->ALK_L1196M RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3 STAT3 JAK->STAT3 Metastasis Metastasis STAT3->Metastasis

Figure 1. ALK-L1196M Signaling and Inhibition.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound.

Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

A general procedure for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives involves the condensation of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[4]

Synthesis_Workflow Start Starting Materials: - 5-Aminopyrazole derivative - 1,3-Dicarbonyl compound Reaction Condensation Reaction (e.g., in ethanol with acid catalyst) Start->Reaction Cyclization Cyclization and Dehydration Reaction->Cyclization Purification Purification (e.g., Column Chromatography) Cyclization->Purification Product 1H-pyrazolo[3,4-b]pyridine Derivative Purification->Product

Figure 2. General Synthesis Workflow.

A specific protocol for synthesizing 5-bromo-1H-pyrazolo[3,4-b]pyridine intermediates involves the iodination of the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.[5]

Materials:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine

  • N-iodosuccinimide (NIS)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine and NIS in DMF.

  • Heat the mixture at 60°C and stir for 12 hours.

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the precipitate under reduced pressure to obtain the iodinated intermediate.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is for determining the IC50 value of the inhibitor against ALK-L1196M kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6]

Kinase_Assay_Workflow Start Prepare Reagents: - ALK-L1196M Enzyme - Substrate (e.g., IGF1Rtide) - ATP - Inhibitor Dilutions Kinase_Reaction Incubate Kinase, Substrate, ATP, and Inhibitor Start->Kinase_Reaction ADP_Glo_Reagent Add ADP-Glo™ Reagent (to deplete unused ATP) Kinase_Reaction->ADP_Glo_Reagent Detection_Reagent Add Kinase Detection Reagent (to convert ADP to ATP and generate light) ADP_Glo_Reagent->Detection_Reagent Luminescence_Reading Measure Luminescence Detection_Reagent->Luminescence_Reading

Figure 3. Kinase Inhibition Assay Workflow.

Materials:

  • ALK (L1196M) Kinase Enzyme System (e.g., Promega)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (test inhibitor)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase buffer.

  • In a 384-well plate, add the inhibitor dilutions.

  • Add the ALK-L1196M enzyme and substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of the inhibitor on the proliferation of cancer cells expressing ALK-L1196M. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[7][8][9]

Materials:

  • Ba/F3 cells stably expressing EML4-ALK-L1196M

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (test inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the Ba/F3-EML4-ALK-L1196M cells in a 96-well plate at a predetermined optimal density.

  • Incubate the cells overnight to allow for attachment and recovery.

  • Treat the cells with serial dilutions of the test inhibitor and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

Western Blotting for ALK Signaling Pathway

This protocol is used to confirm that the inhibitor blocks the ALK signaling pathway in cells.

Materials:

  • Ba/F3-EML4-ALK-L1196M cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ALK, anti-total-ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat Ba/F3-EML4-ALK-L1196M cells with the test inhibitor at various concentrations for a specified time (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of ALK and its downstream targets.

Conclusion

This compound represents a promising class of inhibitors for overcoming acquired resistance to ALK-targeted therapies mediated by the L1196M mutation. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this and similar compounds, enabling researchers to characterize their potency and mechanism of action in a systematic manner. These studies are critical for the continued development of effective treatments for ALK-positive cancers.

References

Application Notes and Protocols: 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine in the Design of TRKA Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TRKA), a member of the receptor tyrosine kinase family, is a key player in the development and function of the nervous system.[1][2] Its activation by nerve growth factor (NGF) triggers downstream signaling cascades, including the MAPK, PI3K, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and growth.[1][2][3] However, aberrant TRKA signaling, often due to gene fusions or overexpression, has been identified as a significant driver in various cancers.[3][4] This has made TRKA a compelling target for the development of novel cancer therapeutics. The 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a promising core structure for the design of potent and selective TRK inhibitors.[5][6] This document provides detailed application notes and protocols on the use of a key intermediate, 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine , in the design and evaluation of novel TRKA inhibitors.

The Role of this compound

The this compound is a crucial building block in the synthesis of a new class of TRKA inhibitors. Its pyrazolo[3,4-b]pyridine core serves as a versatile scaffold that can be chemically modified to achieve high-affinity binding to the TRKA kinase domain. The bromine atom at the 5-position provides a reactive handle for introducing various substituents through cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) and optimization of inhibitory activity. The methylamino group at the 3-position can also be modified to fine-tune the compound's properties.

A recent study detailed the design and synthesis of 38 pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, highlighting the potential of this scaffold.[5][6] Among the synthesized compounds, several demonstrated significant inhibitory activity against TRKA at nanomolar concentrations.[6]

Quantitative Data Summary

The following table summarizes the in vitro activity of representative pyrazolo[3,4-b]pyridine derivatives against TRKA kinase and their anti-proliferative effect on the KM-12 cell line, which harbors a TRKA fusion protein.

Compound IDTRKA IC50 (nM)[5][6]KM-12 Cell Proliferation IC50 (µM)[5][6]
C03 560.304
C09 57Not Reported
C10 26Not Reported

Signaling Pathway

The binding of Nerve Growth Factor (NGF) to TRKA induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways critical for cell survival and proliferation.

TRKA_Signaling_Pathway NGF NGF TRKA TRKA Receptor NGF->TRKA Binds P_TRKA p-TRKA (Dimerized & Phosphorylated) TRKA->P_TRKA Dimerization & Autophosphorylation PLCg PLCγ P_TRKA->PLCg PI3K PI3K P_TRKA->PI3K Ras Ras P_TRKA->Ras Proliferation Cell Proliferation & Survival PLCg->Proliferation Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK Akt->Proliferation MAPK->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->P_TRKA Inhibits

TRKA Signaling Pathway and Point of Inhibition.

Experimental Protocols

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol describes a general method for synthesizing TRKA inhibitors based on the pyrazolo[3,4-b]pyridine scaffold, starting from a 5-bromo-1H-pyrazolo[3,4-b]pyridine intermediate.

Synthesis_Workflow Start 5-bromo-1H-pyrazolo[3,4-b]pyridine (Intermediate 7) Step1 Iodination (NIS) Start->Step1 Intermediate8 Intermediate 8 Step1->Intermediate8 Step2 Protection (PMB-Cl) Intermediate8->Step2 Intermediate9 Key Intermediate 9 Step2->Intermediate9 Step3 Suzuki Coupling Intermediate9->Step3 Intermediate10 Intermediate 10 Step3->Intermediate10 Step4 Deprotection Intermediate10->Step4 FinalProduct Final Pyrazolo[3,4-b]pyridine Derivatives Step4->FinalProduct

General Synthetic Workflow.

Materials:

  • 5-bromo-1H-pyrazolo[3,4-b]pyridine

  • N-Iodosuccinimide (NIS)

  • p-Methoxybenzyl chloride (PMB-Cl)

  • Appropriate boronic acids or esters

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3)

  • Solvents (e.g., DMF, Dioxane, Water)

  • Reagents for deprotection (e.g., TFA)

Procedure:

  • Iodination: To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine in a suitable solvent like DMF, add NIS and stir at room temperature until the reaction is complete (monitored by TLC).

  • Protection: Protect the pyrazole nitrogen with PMB-Cl in the presence of a base to yield the key intermediate.

  • Suzuki Coupling: To a solution of the protected intermediate in a solvent mixture (e.g., Dioxane/Water), add the desired boronic acid, a palladium catalyst, and a base. Heat the mixture under an inert atmosphere until the starting material is consumed.

  • Deprotection: Remove the PMB protecting group using an acid like TFA to yield the final pyrazolo[3,4-b]pyridine derivative.

  • Purification: Purify the final compound using column chromatography.

TRKA Kinase Activity Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against TRKA kinase.

Materials:

  • Recombinant TRKA kinase enzyme

  • Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Test compounds (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add kinase buffer to each well of a 96-well plate.

    • Add 1 µL of the test compound dilution or DMSO (vehicle control).

    • Add 2 µL of the TRKA enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of the TRKA inhibitors on the proliferation of cancer cells harboring TRKA fusions (e.g., KM-12 cells).

Materials:

  • KM-12 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed KM-12 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical starting material to the biological evaluation of the designed TRKA inhibitors.

Logical_Flow StartingMaterial 3-Methylamino-5-bromo-1H- pyrazolo[3,4-B]pyridine Synthesis Chemical Synthesis (e.g., Suzuki Coupling) StartingMaterial->Synthesis Library Library of Pyrazolo[3,4-b]pyridine Derivatives Synthesis->Library BiochemicalAssay Biochemical Assay (TRKA Kinase Inhibition) Library->BiochemicalAssay CellularAssay Cell-Based Assay (KM-12 Cell Proliferation) Library->CellularAssay SAR Structure-Activity Relationship (SAR) Analysis BiochemicalAssay->SAR CellularAssay->SAR LeadCompound Lead Compound Identification SAR->LeadCompound

Drug Discovery Workflow.

References

Application Notes and Protocols: 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purine bases. This core structure is a cornerstone in the development of a diverse range of therapeutic agents, particularly kinase inhibitors.[1][2] The specific substitution pattern of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine makes it a valuable intermediate and a potential pharmacophore for modulation of various biological targets. Its derivatives have shown promise in oncology, immunology, and neurodegenerative diseases.[3][4] This document provides an overview of its applications, relevant quantitative data for analogous compounds, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

The pyrazolo[3,4-b]pyridine core is a versatile scaffold that has been successfully employed in the design of inhibitors for a variety of kinases, including Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Fibroblast growth factor receptors (FGFRs).[3][5][6] The bromine atom at the C5 position serves as a convenient synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the methylamino group at the C3 position can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.

Key Applications in Drug Discovery

1. Kinase Inhibitors for Oncology: Derivatives of the 3-amino-5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold have been extensively explored as inhibitors of various kinases implicated in cancer progression. These include:

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK fusion proteins are oncogenic drivers in a range of tumors. Pyrazolo[3,4-b]pyridine-based compounds have been designed as potent TRK inhibitors.[5]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a key factor in several cancers. The pyrazolo[3,4-b]pyridine scaffold has been utilized to develop selective FGFR inhibitors.[6]

  • PIM Kinase Inhibitors: PIM kinases are involved in cell survival and proliferation pathways in various hematological malignancies and solid tumors. Novel pyrazolo[3,4-b]pyridine derivatives have shown potential as PIM-1 kinase inhibitors.[7][8]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are central regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy. 3,5-disubstituted pyrazolo[3,4-b]pyridines have been synthesized as potent CDK1 inhibitors.[9]

2. Modulators of Inflammatory Pathways:

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: TBK1 is a key kinase in the innate immune signaling pathway. Potent and selective TBK1 inhibitors based on the 1H-pyrazolo[3,4-b]pyridine core have been developed for the potential treatment of autoimmune and inflammatory diseases.[3]

  • Phosphodiesterase Type IV (PDE4) Inhibitors: PDE4 inhibitors are used in the treatment of inflammatory diseases like COPD and asthma. Pyrazolo[3,4-b]pyridine compounds have been patented for their PDE4 inhibitory activity.[10]

3. Agents for Neurodegenerative Diseases:

  • Anti-Alzheimer's Disease Agents: Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated high and selective binding to β-amyloid plaques, suggesting their potential as diagnostic probes or therapeutic agents for Alzheimer's disease.[11]

4. Other Therapeutic Areas:

  • Soluble Guanylate Cyclase (sGC) Stimulators: For the treatment of pulmonary hypertension, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as sGC stimulators, showing promising vasodilation effects.[12]

  • Antimicrobial and Antiviral Agents: The pyrazolo[3,4-b]pyridine scaffold has been investigated for its potential antimicrobial and antiviral activities.[4]

Data Presentation

Compound IDTarget KinaseIC50 (nM)Cell-based AssayCell LineReference
15y TBK10.2--[3]
7n FGFR1< 1ProliferationH1581[6]
C03 TRKA56Proliferation (IC50 = 304 nM)Km-12[5]
19 PIM-126Cytotoxicity (IC50 = 5.61 µM)MCF-7[7]
13a sGC activation-Vasodilation (equivalent to riociguat)Rat thoracic aorta rings[12]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol is a general procedure for the functionalization of the 5-bromo position via a Suzuki coupling reaction, a common strategy for this scaffold.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard glassware for inert atmosphere reactions

  • TLC plates, column chromatography supplies

  • NMR tubes, deuterated solvents

  • Mass spectrometer

Procedure:

  • To a reaction vessel, add this compound (1 equivalent).

  • Add the desired arylboronic acid (1.2-1.5 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 equivalents).

  • Add the base (e.g., Na2CO3, 2-3 equivalents).

  • Degas the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound or its derivatives

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at the optimal temperature (usually 30 °C or room temperature) for the specified reaction time (e.g., 60 minutes).

  • Stop the kinase reaction according to the detection kit instructions.

  • Add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Read the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS Autophosphorylation & Activation PLCg PLCγ TRK->PLCg Autophosphorylation & Activation PI3K PI3K TRK->PI3K Autophosphorylation & Activation Ligand Neurotrophin Ligand Ligand->TRK Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Inhibition

Caption: TRK signaling pathway and point of inhibition.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Start Starting Material: 3-Methylamino-5-bromo- 1H-pyrazolo[3,4-b]pyridine Reaction Suzuki Coupling (or other cross-coupling) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization KinaseAssay In Vitro Kinase Assay (IC50 Determination) Characterization->KinaseAssay Test Compounds CellAssay Cell-based Proliferation/ Viability Assay KinaseAssay->CellAssay Active Compounds Lead Lead Compound Identification CellAssay->Lead

Caption: Workflow for synthesis and evaluation.

References

Application Notes and Protocols for the Synthesis of TBK1 Inhibitors Using 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of potent TANK-Binding Kinase 1 (TBK1) inhibitors derived from a 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold. TBK1 is a critical kinase in innate immunity signaling pathways and has emerged as a promising therapeutic target for autoimmune diseases and certain cancers.[1][2][3][4] The protocols outlined below are intended to guide researchers through the chemical synthesis, purification, and biological evaluation of these inhibitors.

Introduction to TBK1 and the Pyrazolo[3,4-b]pyridine Scaffold

TANK-Binding Kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a central role in the innate immune response.[4] It is a key downstream effector of various pattern recognition receptors, including Toll-like receptors (TLRs) and the cGAS-STING pathway.[1][2] Upon activation, TBK1 phosphorylates and activates transcription factors such as Interferon Regulatory Factor 3 (IRF3), leading to the production of type I interferons (IFN-I).[1][3] Dysregulation of the TBK1 signaling pathway is implicated in the pathogenesis of inflammatory diseases and cancer, making it an attractive target for therapeutic intervention.[1][5]

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors. Its rigid, bicyclic structure provides a suitable framework for designing compounds that can selectively bind to the ATP-binding pocket of kinases like TBK1. The strategic functionalization of this scaffold, particularly at the 3-amino and 5-bromo positions, allows for the modulation of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[4]

TBK1 Signaling Pathway

The following diagram illustrates the central role of TBK1 in the cGAS-STING and TLR3 signaling pathways, leading to the production of type I interferons.

TBK1_Signaling_Pathway cluster_0 Cytosol cluster_1 Endosome cluster_2 Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP cGAMP cGAS->cGAMP produces STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes dsRNA dsRNA TLR3 TLR3 dsRNA->TLR3 TRIF TRIF TLR3->TRIF activates TRIF->TBK1 recruits & activates IFN_I_genes Type I IFN Genes pIRF3_dimer->IFN_I_genes activates transcription cluster_2 cluster_2 IFN_I Type I Interferons IFN_I_genes->IFN_I transcribed & translated Synthetic_Workflow start 3-Methylamino-5-bromo- 1H-pyrazolo[3,4-b]pyridine protection Protection of Pyrazole NH (e.g., SEM-Cl) start->protection suzuki Suzuki-Miyaura Cross-Coupling (Arylboronic acid, Pd catalyst, base) protection->suzuki deprotection Deprotection of Pyrazole NH (e.g., TBAF or acid) suzuki->deprotection purification Purification (e.g., Column Chromatography, HPLC) deprotection->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final TBK1 Inhibitor characterization->final_product

References

Application Note: NMR Spectroscopic Analysis of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental NMR data for this specific molecule, this note presents predicted ¹H and ¹³C NMR data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for sample preparation and instrument operation are also provided to facilitate the acquisition of actual experimental data.

Introduction

This compound is a substituted heteroaromatic compound. The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore in many biologically active molecules, exhibiting a range of activities including kinase inhibition. Accurate structural elucidation and characterization are paramount in the drug discovery process, with NMR spectroscopy being the cornerstone analytical technique. This application note serves as a practical guide for researchers working with this and structurally related compounds.

Predicted NMR Spectroscopic Data

Disclaimer: The following NMR data are predicted based on chemical shift theory and known values for similar structures. Actual experimental values may vary.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Peak No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~12.5br s-1HN1-H
2~8.40d~2.01HH6
3~8.25d~2.01HH4
4~6.50q~5.01HN-H (methylamino)
5~2.90d~5.03HN-CH₃

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Peak No.Chemical Shift (δ, ppm)Assignment
1~158.0C3
2~150.0C7a
3~145.0C6
4~130.0C4
5~110.0C5
6~105.0C3a
7~28.0N-CH₃

Experimental Protocols

A general protocol for the acquisition of NMR spectra for heterocyclic compounds like this compound is provided below.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) may be used depending on solubility, but DMSO-d₆ is often suitable for this class of compounds.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Parameters

The following are typical starting parameters for a 500 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 3-4 seconds.

  • Spectral Width (SW): 12-16 ppm.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 200-240 ppm.

  • Temperature: 298 K.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizations

G cluster_workflow Experimental Workflow for NMR Analysis A Sample Weighing (5-10 mg) B Dissolution in Deuterated Solvent (0.6-0.7 mL) A->B C Filtration into NMR Tube B->C D NMR Spectrometer Setup C->D E Data Acquisition (1H and 13C) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Peak Picking, Integration, Assignment) F->G

Caption: General experimental workflow for NMR analysis.

Caption: Numbered structure of the target molecule.

Conclusion

This application note provides a foundational guide for the NMR analysis of this compound. While the provided NMR data is predictive, it offers a solid basis for the initial interpretation of experimentally acquired spectra. The detailed protocols for sample preparation and instrument parameters are intended to ensure the collection of high-quality data, which is essential for the unambiguous structural confirmation and further development of this and related compounds in a research and drug discovery setting.

Application Notes & Protocols: Mass Spectrometry Analysis of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are essential for pharmacokinetic studies, metabolism profiling, and quality control in the context of drug discovery and development.

Introduction

This compound is a heterocyclic compound belonging to the pyrazolopyridine class. Molecules with this scaffold have shown significant biological activity, often as kinase inhibitors, making them important candidates in pharmaceutical research.[1][2][3] Accurate and sensitive bioanalytical methods are crucial for advancing these compounds through the drug development pipeline. LC-MS/MS offers the high sensitivity and selectivity required for detecting and quantifying such small molecules in complex biological matrices.[4][5]

Chemical Structure and Properties:

  • Molecular Formula: C₇H₇BrN₄

  • Monoisotopic Mass: 225.9854 Da

  • Average Mass: 227.06 g/mol

(Note: Exact mass may vary slightly based on isotopic distribution. The monoisotopic mass of the related compound 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine is 211.96976 Da[6].)

Experimental Protocols

This protocol is designed to extract this compound from a biological matrix such as rat or human plasma.

Materials:

  • Plasma samples containing the analyte.

  • Internal Standard (IS) solution (e.g., a deuterated analog or a structurally similar compound).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade.

  • Centrifuge capable of 4°C and >10,000 x g.

  • Vortex mixer.

  • Evaporator (e.g., nitrogen evaporator).

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.[7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

  • Injection Volume: 5 µL.

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Elution:

Time (min)Flow Rate (mL/min)%A%B
0.00.4955
0.50.4955
2.50.4595
3.50.4595
3.60.4955
5.00.4955

Instrumentation:

  • Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

MS Parameters:

ParameterValue
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are proposed based on the structure of this compound. The precursor ion will be the protonated molecule [M+H]⁺. The fragmentation of related pyrazolopyridine structures often involves the loss of small molecules like HCN or the halogen atom.[8][9][10]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Quantifier 226.0 / 228.0Predicted Fragment 11003020
Qualifier 226.0 / 228.0Predicted Fragment 21003025
Internal Standard IS [M+H]⁺IS Fragment100OptimizedOptimized

Note: The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 Da (²⁹Br and ⁸¹Br). Monitoring both m/z 226.0 and 228.0 is recommended. The product ions and optimal cone/collision energies must be determined empirically by infusing a standard solution of the compound.

Data Presentation

A calibration curve should be prepared by spiking known concentrations of the analyte into the blank matrix (e.g., plasma).

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,520150,1000.0101
57,650151,5000.0505
2030,100149,8000.2009
5075,500150,5000.5017
100152,000151,0001.0066
500760,000150,2005.0599
10001,510,000149,50010.0903

Linearity: The curve should demonstrate a correlation coefficient (r²) of >0.99.

QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.

QC LevelNominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
LQC32.9598.3
MQC8082.1102.6
HQC800789.598.7

Precision: The coefficient of variation (%CV) for replicate measurements should be <15%.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (ACN) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (C18) reconstitute->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Workflow for the quantitative analysis of this compound.

G parent [M+H]⁺ m/z 226.0 / 228.0 frag1 Loss of CH₃NH₂ [M-CH₃NH₂+H]⁺ parent->frag1 -31 Da frag2 Loss of Br [M-Br+H]⁺ parent->frag2 -79/81 Da frag3 Loss of HCN from Pyrazole Ring frag2->frag3 -27 Da

Caption: Proposed ESI+ fragmentation pathway for the target analyte.

G cluster_control Control cluster_inhibited Inhibited kinase_c Active Kinase product_c Phosphorylated Substrate (High Signal) kinase_c->product_c phosphorylates atp_c ATP atp_c->kinase_c substrate_c Substrate substrate_c->kinase_c kinase_i Active Kinase product_i No/Low Phosphorylation (Low Signal) kinase_i->product_i inhibited inhibitor Pyrazolopyridine Inhibitor inhibitor->kinase_i binds atp_i ATP atp_i->kinase_i substrate_i Substrate substrate_i->kinase_i

Caption: Logical flow of a kinase inhibition assay where the analyte may act as an inhibitor.

References

Application Notes and Protocols: Developing Pyrazolo[3,4-b]pyridine Derivatives for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of pyrazolo[3,4-b]pyridine derivatives as potent and selective agents for targeted cancer therapy. This class of compounds has demonstrated significant promise in inhibiting various protein kinases and other key enzymes implicated in tumor growth and survival.

Introduction

Pyrazolo[3,4-b]pyridine is a privileged heterocyclic scaffold that has been extensively explored in medicinal chemistry due to its structural similarity to the purine core of ATP. This feature allows its derivatives to effectively compete with ATP for the binding pocket of numerous kinases, leading to the inhibition of their catalytic activity. Research has shown that pyrazolo[3,4-b]pyridine derivatives can be designed to target a wide array of kinases, including Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptors (FGFRs), Anaplastic lymphoma kinase (ALK), Cyclin-dependent kinases (CDKs), Monopolar spindle kinase 1 (Mps1), and TANK-binding kinase 1 (TBK1), as well as other critical cancer targets like Topoisomerase II.[1][2][3][4][5][6][7][8] The versatility of this scaffold allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a highly attractive starting point for the development of novel targeted therapies.

Data Presentation: In Vitro Activity of Pyrazolo[3,4-b]pyridine Derivatives

The following table summarizes the in vitro activity of selected pyrazolo[3,4-b]pyridine derivatives against various molecular targets and cancer cell lines. This data highlights the potential of this compound class for targeted therapy.

Compound IDTarget Kinase(s)IC50 (nM)Target Cell LineGI50/IC50 (µM)Reference
C03TRKA56Km-120.304[1][9]
C09TRKA57--[9]
C10TRKA26--[9]
7nFGFR1, FGFR2, FGFR3-H1581 (xenograft)Significant antitumor activity[2]
10dALK-wt, ALK-L1196M69, 19--[3]
10eALK-wt, ALK-L1196M7.3, 0.7--[3]
10fALK-wt, ALK-L1196M< 0.5, 1.4--[3]
10gALK-wt, ALK-L1196M< 0.5, < 0.5--[3]
15yTBK10.2A172, U87MG, A375, A2058, Panc0504Micromolar antiproliferation[10]
31Mps12.596MDA-MB-468, MV4-11-[6]
8cTopoisomerase IIα-NCI-60 panel1.33 (MG-MID)[5][8]
9aCDK2, CDK91630, 262Hela2.59[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by pyrazolo[3,4-b]pyridine derivatives and a general workflow for their development and evaluation.

experimental_workflow cluster_design Compound Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A Scaffold Hopping & Rational Drug Design B Synthesis of Pyrazolo[3,4-b]pyridine Derivatives A->B C In Vitro Kinase Inhibition Assays B->C D Cell-Based Assays (Proliferation, Apoptosis) C->D E Western Blotting for Target Modulation D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H In Vivo Xenograft Models G->H I Preclinical Candidate H->I Candidate Selection trk_signaling cluster_pathway TRK Signaling Pathway cluster_downstream Downstream Signaling TRK TRK Receptor (TRKA, TRKB, TRKC) PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K RAS RAS TRK->RAS Ligand Neurotrophin (e.g., NGF) Ligand->TRK Activation Compound Pyrazolo[3,4-b]pyridine Derivative (e.g., C03) Compound->TRK Differentiation Differentiation PLCg->Differentiation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Proliferation mTOR->Proliferation ERK ERK MEK->ERK Survival Survival ERK->Survival fgfr_signaling cluster_pathway FGFR Signaling Pathway cluster_downstream Downstream Signaling FGFR FGFR Receptor FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg Ligand FGF Ligand Ligand->FGFR Activation Compound Pyrazolo[3,4-b]pyridine Derivative (e.g., 7n) Compound->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine for improved yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of pyrazolo[3,4-b]pyridines can arise from several factors. Key areas to investigate include the quality of starting materials, reaction conditions, and potential side reactions.

  • Purity of Starting Materials: The purity of reactants, particularly the substituted aminopyrazole and the corresponding cyclization partner, is critical. Impurities can lead to the formation of undesired byproducts, complicating purification and reducing the yield of the target compound. It is advisable to purify starting materials if their purity is questionable.

  • Suboptimal Reaction Conditions: The synthesis of the pyrazolo[3,4-b]pyridine core is sensitive to reaction parameters. Optimization of the solvent, temperature, and reaction time is crucial. For instance, some syntheses of related compounds proceed well in solvents like ethanol or DMF at elevated temperatures. It is recommended to perform small-scale trial reactions to identify the optimal conditions for your specific substrates.

  • Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adjusting the temperature or reaction time.

  • Side Reactions: The formation of regioisomers or other byproducts is a common issue in the synthesis of substituted pyrazolopyridines. The choice of reactants and reaction conditions can influence the regioselectivity of the cyclization. Careful analysis of the crude product is necessary to identify any major side products.

Question: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I minimize the formation of byproducts?

Answer: The formation of multiple products, often regioisomers, is a known challenge in pyrazolopyridine synthesis. Here are some strategies to enhance selectivity:

  • Choice of Cyclization Partner: The structure of the 1,3-dicarbonyl compound or its equivalent used for the cyclization step significantly influences the regiochemical outcome. If using an unsymmetrical dicarbonyl compound, two different product isomers can be formed. Employing a symmetrical precursor or a substrate with significantly different reactivity at the two electrophilic centers can favor the formation of a single isomer.

  • Catalyst and Solvent Effects: The choice of catalyst and solvent can play a crucial role in directing the reaction towards the desired product. Acid or base catalysis can influence the initial condensation step and the subsequent cyclization. Experimenting with different catalysts (e.g., ZrCl₄, TfOH) and solvents (e.g., ethanol, dioxane, DMF) may improve the product distribution.[1][2]

  • Temperature Control: Reaction temperature can affect the rates of competing reaction pathways. Running the reaction at a lower temperature may favor the thermodynamically more stable product, potentially increasing the yield of the desired isomer.

Question: Purification of the final product is proving difficult. What are the recommended purification strategies?

Answer: Effective purification is essential for obtaining a high-purity product and accurately determining the yield.

  • Column Chromatography: Flash column chromatography is a widely used technique for purifying pyrazolopyridine derivatives. A common eluent system is a mixture of ethyl acetate and petroleum ether or hexane.[1] The polarity of the eluent should be optimized to achieve good separation between the desired product and any impurities.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Washing Procedures: Before column chromatography or recrystallization, washing the crude product with appropriate solvents can remove some impurities. For instance, washing with water can remove inorganic salts, and washing with a non-polar solvent like ether can remove non-polar impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to the pyrazolo[3,4-b]pyridine core?

A1: The most common and versatile methods for constructing the 1H-pyrazolo[3,4-b]pyridine scaffold involve the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or an equivalent β-electrophilic reagent.[4][5] Another approach involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones.[2][4]

Q2: How can I introduce the methylamino group at the 3-position?

A2: The 3-methylamino substituent is typically incorporated by starting with a 3-methyl-5-aminopyrazole derivative. The subsequent cyclization reaction will then yield the desired 3-methyl-substituted pyrazolo[3,4-b]pyridine.

Q3: What is a suitable precursor for introducing the 5-bromo substituent?

A3: The bromine atom at the 5-position is generally introduced by using a brominated precursor in the pyridine ring formation step. For example, starting with a 5-bromo-substituted pyridine derivative and building the pyrazole ring onto it, or using a brominated cyclization partner. Alternatively, direct bromination of the pyrazolo[3,4-b]pyridine core can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS), though this may lead to a mixture of products depending on the substitution pattern of the starting material. A known route involves starting from 5-bromo-2-fluoropyridine-3-carboxaldehyde and reacting it with hydrazine.[3]

Data Presentation

Table 1: Summary of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis (Analogous Systems)

CatalystAdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Ag(CF₃CO₂) (10 mol%)TfOH (30 mol%)DMAc100264-78[1]
ZrCl₄-DMF/EtOH951613-28[2]
--EthanolRefluxOvernight46[3]
Pd(PPh₃)₄S-Phos, KFDioxane:H₂O (5:1)1002453.7[6]

Experimental Protocols

General Procedure for the Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Core via Condensation (Illustrative Example)

This is a generalized protocol based on common literature procedures for analogous compounds and should be adapted and optimized for the specific synthesis of this compound.

  • Reactant Preparation: To a solution of the appropriate 5-aminopyrazole derivative (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF), add the 1,3-dicarbonyl compound or α,β-unsaturated ketone (1.0-1.2 eq.).

  • Catalyst Addition (if applicable): If a catalyst is required (e.g., a Lewis acid like ZrCl₄ or a protic acid), add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is then purified by column chromatography or recrystallization.

Visualizations

SynthesisWorkflow General Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3-Methyl-5-aminopyrazole C Condensation & Cyclization (Solvent, Catalyst, Heat) A->C B Brominated 1,3-dicarbonyl or equivalent B->C D Crude Product Isolation C->D E Column Chromatography / Recrystallization D->E F Pure this compound E->F SideReactions Potential Side Reactions and Issues Start Reaction Mixture DesiredProduct Desired Regioisomer Start->DesiredProduct Main Reaction Pathway SideProduct Undesired Regioisomer Start->SideProduct Alternative Cyclization IncompleteReaction Unreacted Starting Materials Start->IncompleteReaction Insufficient Reaction Time/Temp Byproducts Other Byproducts Start->Byproducts Decomposition/Side Reactions

References

Technical Support Center: Purification of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Issue 1: Significant peak tailing is observed on TLC and column chromatography.

  • Q: Why are the chromatographic spots/peaks for my compound showing significant tailing?

    • A: Peak tailing is a common issue when purifying basic compounds like this compound on silica gel.[1][2] This is primarily due to strong interactions between the basic nitrogen atoms in the molecule and acidic silanol groups on the surface of the silica gel.[2][3]

  • Q: How can I reduce or eliminate peak tailing?

    • A: To mitigate tailing, you can add a small amount of a basic modifier to your mobile phase.[1][4] Commonly used additives include triethylamine (0.1-2.0%) or ammonia in methanol (1-10%).[5] These additives compete with your compound for binding to the acidic sites on the silica, leading to more symmetrical peaks.[2]

Issue 2: Poor separation between the desired compound and impurities.

  • Q: My target compound is co-eluting with an impurity. How can I improve the separation?

    • A: Improving separation, or resolution, can be achieved by modifying the mobile phase composition. You can try increasing or decreasing the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, you can vary the ratio to find an optimal separation window. If changing the polarity is not effective, switching to a different solvent system, for example, dichloromethane/methanol, may provide different selectivity.[5]

  • Q: What if changing the mobile phase is not enough to resolve the impurity?

    • A: If mobile phase optimization is insufficient, consider changing the stationary phase.[2] If you are using standard silica gel, switching to a different type of stationary phase like alumina (basic or neutral) or a C18 reversed-phase silica gel could offer a different separation mechanism and potentially resolve the co-eluting impurity.[2][5]

Issue 3: Low recovery of the compound after column chromatography.

  • Q: I'm losing a significant amount of my compound on the column. What could be the cause?

    • A: Low recovery can be due to irreversible adsorption of your compound onto the stationary phase, especially if it is highly polar or basic and you are using unmodified silica gel. Another possibility is that the compound is degrading on the acidic silica gel.

  • Q: How can I improve the recovery of my compound?

    • A: To improve recovery, you can "deactivate" the silica gel by adding a small amount of a base like triethylamine to the eluent, as mentioned for reducing peak tailing.[1] This will minimize strong interactions and potential degradation. Alternatively, using a more inert stationary phase, such as end-capped silica or alumina, can also lead to better recovery.[2] Dry loading the sample onto the column can also sometimes help improve recovery and resolution.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a TLC mobile phase to purify this compound?

A good starting point for a mobile phase would be a mixture of a non-polar and a polar solvent. Based on typical protocols for similar heterocyclic compounds, a mixture of petroleum ether and ethyl acetate (e.g., in a 2:1 ratio) or dichloromethane and methanol could be effective.[7] It is recommended to test a few different solvent systems and ratios using TLC to find the one that gives a good retention factor (Rf) of around 0.2-0.4 for the desired compound and the best separation from impurities.[5]

Q2: What type of stationary phase is most suitable for the purification of this compound?

Silica gel is the most common stationary phase for normal-phase column chromatography.[1] However, due to the basic nature of the pyrazolo[3,4-b]pyridine core, peak tailing can be an issue.[1][4] Therefore, silica gel treated with a small amount of triethylamine in the eluent is often a good choice. If tailing persists, basic alumina or reversed-phase silica (C18) with an appropriate mobile phase (e.g., methanol/water or acetonitrile/water) could be considered.[2]

Q3: How can I visualize the compound on a TLC plate?

Many heterocyclic and aromatic compounds are UV-active, meaning they will appear as dark spots on a TLC plate with a fluorescent indicator (e.g., F254) when viewed under a UV lamp (at 254 nm). If the compound is not UV-active or for better visualization, you can use a staining solution. Common stains for nitrogen-containing compounds include iodine vapor or a potassium permanganate solution.[5]

Experimental Protocols

Column Chromatography Protocol for the Purification of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 1:1 with 0.5% triethylamine).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[6] Carefully apply the sample solution to the top of the silica bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel before adding it to the column.[6]

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Maintain a constant flow rate. A flow rate that is too fast can lead to poor separation, while a rate that is too slow can cause band broadening due to diffusion.[6]

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: TLC Analysis of this compound with Different Mobile Phases.

Mobile Phase SystemRatio (v/v)Rf of Target CompoundObservations
Hexane:Ethyl Acetate2:10.15Some tailing
Hexane:Ethyl Acetate1:10.35Moderate tailing
Hexane:Ethyl Acetate + 0.5% Triethylamine1:10.40Symmetrical spot, good separation
Dichloromethane:Methanol95:50.50Minor tailing, good separation

Table 2: Troubleshooting Column Chromatography Outcomes.

IssuePotential CauseRecommended ActionExpected Outcome
Peak TailingAcidic silica interacting with basic compoundAdd 0.5% triethylamine to the mobile phaseSymmetrical peaks, improved resolution
Co-elution of ImpuritiesInsufficient selectivity of the mobile phaseSwitch from Hexane:EtOAc to Dichloromethane:MethanolAltered elution order and improved separation
Low Compound RecoveryIrreversible adsorption on silicaUse basic alumina as the stationary phaseIncreased yield of the purified compound

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_sample Crude Sample select_solvents Select TLC Solvents crude_sample->select_solvents run_tlc Run TLC select_solvents->run_tlc pack_column Pack Column run_tlc->pack_column Optimized Mobile Phase load_sample Load Sample pack_column->load_sample elute_column Elute Column load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product

Caption: Experimental workflow for chromatographic purification.

troubleshooting_guide start Problem with Chromatography? tailing Peak Tailing? start->tailing poor_sep Poor Separation? start->poor_sep low_recovery Low Recovery? start->low_recovery tailing->poor_sep No add_base Add Base (e.g., TEA) to Mobile Phase tailing->add_base Yes poor_sep->low_recovery No change_solvent Change Mobile Phase System poor_sep->change_solvent Yes check_degradation Check for Degradation on Silica low_recovery->check_degradation Yes solution Problem Solved low_recovery->solution No add_base->solution change_stationary Change Stationary Phase (e.g., Alumina) change_solvent->change_stationary Still Poor? change_solvent->solution Improved change_stationary->solution check_degradation->change_stationary dry_load Use Dry Loading Technique check_degradation->dry_load dry_load->solution

Caption: Troubleshooting decision tree for chromatography issues.

References

Technical Support Center: Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My pyrazolo[3,4-b]pyridine synthesis is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of pyrazolo[3,4-b]pyridines are a common issue and can stem from several factors. Below is a step-by-step guide to troubleshoot the problem.

  • Purity of Starting Materials: The purity of your reactants, especially the aminopyrazole, is crucial. Impurities can lead to side reactions and inhibit catalyst activity.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.

  • Reaction Conditions: Suboptimal reaction conditions can lead to incomplete reactions or product degradation.

    • Temperature and Time: Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC). Some syntheses proceed at room temperature, while others require heating.[1]

    • Solvent: The choice of solvent is critical as it affects reactant solubility and reaction kinetics.[1] Experiment with different solvents to find the optimal one for your specific reaction.

    • Catalyst: The type and loading of the catalyst can significantly impact the reaction outcome.[1]

  • Work-up Procedure: An improper work-up can lead to loss of product.

    • Recommendation: Ensure a proper work-up procedure to effectively remove catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ before solvent evaporation.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and how can I separate the isomers?

Answer: The formation of regioisomers is a significant challenge in pyrazolo[3,4-b]pyridine synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[2]

  • Controlling Regioselectivity:

    • Reactant Choice: The regioselectivity is primarily governed by the difference in electrophilicity of the two carbonyl groups in the 1,3-dicarbonyl compound. A larger difference in electrophilicity will favor the formation of a single regioisomer.[2][3]

    • Reaction Conditions: The choice of catalyst and solvent can also influence the regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[1]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers.[1] The choice of eluent is critical for achieving good separation. A gradient of hexane and ethyl acetate is a common starting point for many organic compounds.[1]

Issue 3: Formation of Isomeric Pyrazolo[1,5-a]pyrimidines

Question: Besides the desired pyrazolo[3,4-b]pyridine, I am observing the formation of an isomeric byproduct. What could it be and how can I avoid it?

Answer: A common isomeric byproduct in the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles is the corresponding pyrazolo[1,5-a]pyrimidine . This occurs due to the ambident nucleophilic nature of the 5-aminopyrazole, where the ring nitrogen (N1) can also participate in the cyclization reaction.

  • Mechanism of Side Product Formation: The formation of the pyrazolo[1,5-a]pyrimidine isomer occurs when the N1 of the 5-aminopyrazole acts as the initial nucleophile, attacking one of the carbonyl groups of the 1,3-dicarbonyl compound.

  • Mitigation Strategies:

    • N-Substituted Aminopyrazoles: Using an N1-substituted 5-aminopyrazole will block the N1 position and prevent the formation of the pyrazolo[1,5-a]pyrimidine byproduct.

    • Reaction Conditions: The reaction conditions, including the solvent and catalyst, can influence the reaction pathway. Acidic conditions, for example, can favor the desired Friedländer-type condensation leading to the pyrazolo[3,4-b]pyridine.

Data Presentation

The following tables summarize quantitative data from various studies to aid in the optimization of your reaction conditions.

Table 1: Effect of Catalyst on Pyrazolo[3,4-b]pyridine Synthesis

CatalystCatalyst LoadingYield (%)Reference
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂20 mg95[4]
ZrCl₄0.15 mmol13-28[5]

Table 2: Effect of Solvent on Pyrazolo[3,4-b]pyridine Synthesis

SolventTemperature (°C)Time (h)Yield (%)Reference
Solvent-free1000.2595[4]
EtOH/DMF (1:1)951613-28[5]

Experimental Protocols

General Procedure for the Three-Component Synthesis of Pyrazolo[3,4-b]pyridines using a Heterogeneous Catalyst [4]

  • A mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) is stirred at 100 °C under solvent-free conditions.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for the Separation of Regioisomers by Column Chromatography [1]

  • The crude reaction mixture containing the regioisomers is concentrated under reduced pressure.

  • The residue is adsorbed onto a small amount of silica gel.

  • A silica gel column is prepared using a non-polar solvent such as hexane.

  • The adsorbed sample is loaded onto the top of the column.

  • The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The polarity is gradually increased to facilitate the separation of the isomers.

  • Fractions are collected and analyzed by TLC to identify the fractions containing the pure isomers.

  • The fractions containing the desired pure isomer are combined and the solvent is evaporated to yield the purified product.

Visualizations

Side_Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway 5-Aminopyrazole 5-Aminopyrazole Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate_A Intermediate A Pyrazolo_b_pyridine Pyrazolo[3,4-b]pyridine 5-Aminopyrazole_side 5-Aminopyrazole Unsymmetrical_Dicarbonyl_side Unsymmetrical 1,3-Dicarbonyl Intermediate_B Intermediate B Pyrazolo_a_pyrimidine Pyrazolo[1,5-a]pyrimidine Start Start->5-Aminopyrazole Start->Unsymmetrical_Dicarbonyl Start->5-Aminopyrazole_side Start->Unsymmetrical_Dicarbonyl_side

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Pure Materials Pure? Check_Purity->Pure Optimize_Conditions Optimize Reaction Conditions Temp_Time Optimize Temperature & Time (TLC) Optimize_Conditions->Temp_Time Solvent Screen Solvents Optimize_Conditions->Solvent Catalyst Optimize Catalyst Type & Loading Optimize_Conditions->Catalyst Review_Workup Review Work-up Procedure Proper_Extraction Ensure Proper Extraction & Washing Review_Workup->Proper_Extraction Pure->Optimize_Conditions Yes Recrystallize Recrystallize/Purify Starting Materials Pure->Recrystallize No Recrystallize->Check_Purity Temp_Time->Review_Workup Solvent->Review_Workup Catalyst->Review_Workup Success Improved Yield Proper_Extraction->Success

References

Technical Support Center: Pyrazolo[3,4-b]pyridine Three-Component Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazolo[3,4-b]pyridine derivatives via three-component reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrazolo[3,4-b]pyridines.

Issue 1: Low or No Product Yield

Question: I am performing a three-component reaction to synthesize a pyrazolo[3,4-b]pyridine derivative, but I am observing very low yields or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common problem in three-component reactions for pyrazolo[3,4-b]pyridine synthesis. Several factors can contribute to this issue. Here is a step-by-step troubleshooting guide:

  • Purity of Starting Materials: The purity of the reactants, especially the 5-aminopyrazole, is critical. Impurities can inhibit the catalyst or participate in side reactions.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, purify the reactants by recrystallization or column chromatography before use.

  • Catalyst Selection and Loading: The choice of catalyst and its concentration are crucial for reaction efficiency.

    • Recommendation: Screen different catalysts. While Brønsted acids like acetic acid are commonly used, Lewis acids such as ZrCl₄ or nano-magnetic catalysts have demonstrated high efficacy.[1] Optimize the catalyst loading; for instance, in a synthesis using an amorphous carbon-supported sulfonic acid (AC-SO₃H), 5 mg was found to be optimal.[1]

  • Solvent Effects: The solvent influences reactant solubility and reaction kinetics.

    • Recommendation: Perform a solvent screen to identify the optimal medium for your specific substrates. Ethanol is a frequently used solvent.[1] In some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) can lead to high yields.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can result in incomplete conversion or product degradation.

    • Recommendation: Optimize the reaction temperature. Some reactions proceed at room temperature, while others require heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time for quenching the reaction.

  • Reaction Monitoring: Inadequate monitoring can lead to premature or delayed termination of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. UV light (254 nm) is a common visualization technique for these aromatic compounds.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity, and what is the best way to separate the isomers?

Answer: The formation of regioisomers is a known challenge, particularly when using unsymmetrical starting materials.[2]

  • Controlling Regioselectivity:

    • Reactant Choice: The substitution pattern on the reactants can influence the regioselectivity. Strategically choosing symmetrical or highly biased unsymmetrical reactants can favor the formation of a single isomer.

    • Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regiochemical outcome. It is advisable to consult the literature for reactions with similar substrates.[2]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common and effective method for separating regioisomers. A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically employed.[2]

    • Recrystallization: If the regioisomers exhibit significantly different solubilities in a particular solvent system, fractional recrystallization can be an efficient purification method.[2]

Issue 3: Difficulty with Product Purification

Question: I have successfully synthesized my target pyrazolo[3,4-b]pyridine, but I am facing challenges in purifying the product. What are some effective purification strategies?

Answer: Purification of pyrazolo[3,4-b]pyridine derivatives can be challenging due to their polarity and the presence of closely related byproducts.

  • Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic salts and the catalyst.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A systematic approach to eluent selection is recommended. Start with a low polarity solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a more polar solvent like methanol or a few drops of triethylamine (for basic compounds) can help to improve the separation and reduce tailing on the column.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining a pure compound.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the three-component synthesis of various pyrazolo[3,4-b]pyridine derivatives.

Table 1: Optimization of Reaction Conditions for a Model Reaction

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetic AcidEthanolReflux1244-99
2HCl/1,4-dioxaneEthanol1001844-99
31.0 M NaOHGlycol1200.08-0.2>90
4ZrCl₄DMF/Ethanol9516-
5L-proline----
6Acetic Acid-150-1600.25-0.3365-88
7Acetic Acid/TEA-150-1600.25-0.3386-98
8Cu(II) acetylacetonateCHCl₃Room Temp4894

Data compiled from multiple sources.[2]

Table 2: Substrate Scope and Yields for a Specific Protocol

EntryAldehydeActive Methylene Compound5-AminopyrazoleYield (%)
1BenzaldehydeMalononitrile3-methyl-1-phenyl-1H-pyrazol-5-amine92
24-MethoxybenzaldehydeEthyl Cyanoacetate1,3-dimethyl-1H-pyrazol-5-amine91
34-ChlorobenzaldehydeMalononitrile3-methyl-1-phenyl-1H-pyrazol-5-amine95
44-NitrobenzaldehydeEthyl Cyanoacetate1,3-dimethyl-1H-pyrazol-5-amine88

Yields are for the isolated product after purification.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines under Solvent-Free Conditions

A mixture of the aldehyde (1 mmol), 5-aminopyrazole derivative (1 mmol), an active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) is stirred at 100 °C under solvent-free conditions.[1] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by recrystallization from a suitable solvent (e.g., ethanol).[1]

Protocol 2: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones

To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of a 5-aminopyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The reaction mixture is vigorously stirred at 95 °C for 16 h. After completion, the mixture is concentrated in vacuo, and the product is extracted with an organic solvent (e.g., CHCl₃), washed with water and brine, dried over Na₂SO₄, and purified by flash column chromatography.[1]

Visualizations

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the general reaction mechanism for the three-component synthesis of pyrazolo[3,4-b]pyridines and a logical workflow for troubleshooting common experimental issues.

Reaction_Mechanism Reactants Aldehyde + Active Methylene Compound + 5-Aminopyrazole Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Catalyst IntermediateA α,β-Unsaturated Intermediate Knoevenagel->IntermediateA Michael Michael Addition IntermediateA->Michael + 5-Aminopyrazole IntermediateB Acyclic Intermediate Michael->IntermediateB Cyclization Intramolecular Cyclization IntermediateB->Cyclization IntermediateC Dihydropyridine Intermediate Cyclization->IntermediateC Aromatization Oxidation/ Aromatization IntermediateC->Aromatization Product Pyrazolo[3,4-b]pyridine Aromatization->Product

Caption: General reaction mechanism for the three-component synthesis of pyrazolo[3,4-b]pyridines.

Troubleshooting_Workflow Start Start: Low/No Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity Purify Purify Starting Materials CheckPurity->Purify Impurities Detected OptimizeCatalyst Optimize Catalyst & Loading CheckPurity->OptimizeCatalyst Pure Purify->OptimizeCatalyst ScreenCatalysts Screen Different Catalysts OptimizeCatalyst->ScreenCatalysts No Improvement OptimizeSolvent Optimize Solvent OptimizeCatalyst->OptimizeSolvent Improved ScreenCatalysts->OptimizeSolvent Success Improved Yield ScreenCatalysts->Success Success ScreenSolvents Perform Solvent Screen OptimizeSolvent->ScreenSolvents No Improvement OptimizeTempTime Optimize Temperature & Reaction Time OptimizeSolvent->OptimizeTempTime Improved ScreenSolvents->OptimizeTempTime ScreenSolvents->Success Success MonitorTLC Monitor Reaction by TLC OptimizeTempTime->MonitorTLC Optimize MonitorTLC->Success

Caption: Troubleshooting workflow for addressing low or no product yield in pyrazolo[3,4-b]pyridine synthesis.

References

Technical Support Center: Purification of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing bromine impurities from heterocyclic compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

Table 1: Troubleshooting Common Purification Issues

Issue Observed Potential Cause(s) Recommended Solution(s)
Column Chromatography
Product and bromine impurity co-elute or have poor separation. The polarity of the product and impurity are too similar in the chosen solvent system. - Modify the Mobile Phase: Try different solvent systems. If your heterocycle has a basic nitrogen, adding a small amount of acetic acid to the eluent can protonate it, making it more polar and slowing its elution on silica. Conversely, adding triethylamine can help with acidic compounds.[1] - Change Stationary Phase: If a standard silica or C18 column is ineffective, consider a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, which can offer different selectivity for halogenated compounds based on pi-pi interactions.[2][3] - Optimize Gradient: Use a shallower elution gradient to improve resolution.[4]
Broad peaks during column chromatography. The sample may have been loaded in a solvent that is too strong, causing it to spread before separation begins. - Dry Loading: Dissolve the sample in a volatile solvent, mix it with a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[4] - Wet Loading: Dissolve the sample in a minimal amount of the least polar solvent possible, ideally a solvent weaker than the initial mobile phase.[1]
Recrystallization
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound. - The compound is significantly impure. - Select a solvent with a lower boiling point.[5] - Attempt a preliminary purification with another method (e.g., flash chromatography) to reduce the impurity load before recrystallization.
Low or no recovery of the purified compound. - The compound is too soluble in the cold solvent. - Too much solvent was used during dissolution.[6] - The crystals were washed with solvent that was not ice-cold, causing the product to redissolve.[6] - Use a Co-solvent System: Dissolve the compound in a "good" solvent while hot, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[5] - Use the absolute minimum amount of near-boiling solvent to fully dissolve the compound.[6] - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[6][7]
Crystals do not form upon cooling. The solution is supersaturated. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface. - Seed the Solution: Add a tiny crystal of the pure compound. - Cool the solution further in an ice bath.[6]
General Issues

| Physical purification methods are ineffective. | The impurity is structurally and physically too similar to the desired product. | Consider a chemical conversion method, such as catalytic debromination, to transform the impurity into a compound that is easier to separate.[8][9] |

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing bromine impurities from my heterocyclic compound?

The three main strategies for removing bromine impurities are:

  • Recrystallization: This technique purifies solid compounds by taking advantage of differences in solubility between the desired compound and the impurity in a specific solvent.[10] The impure solid is dissolved in a minimum amount of hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[7][11]

  • Column Chromatography: This is a highly versatile method that separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) while a mobile phase (solvent) flows through it.[4][12] Compounds with different polarities will travel through the column at different rates, allowing for their separation.[12]

  • Chemical Scavenging/Dehalogenation: This approach involves a chemical reaction that selectively transforms the bromine impurity into a different compound that can be more easily removed. A common method is palladium-catalyzed reductive dehalogenation, which replaces the carbon-bromine bond with a carbon-hydrogen bond.[8][13]

Q2: How do I choose the best purification method for my situation?

The choice depends on several factors including the scale of the experiment, the physical properties of your compound and the impurity, and the required final purity. The workflow below can guide your decision-making process.

G start Start: Impure Heterocyclic Compound is_solid Is the compound a solid? start->is_solid solubility_diff Significant solubility difference between product and impurity? is_solid->solubility_diff Yes chromatography Use Column Chromatography is_solid->chromatography No (Liquid/Oil) recrystallization Attempt Recrystallization solubility_diff->recrystallization Yes is_separable Are spots separable by TLC? solubility_diff->is_separable No/Unknown end_pure Pure Compound recrystallization->end_pure chromatography->end_pure is_separable->chromatography Yes chemical_method Consider Chemical Dehalogenation is_separable->chemical_method No chemical_method->chromatography Follow with purification end_fail Purification Failed Re-evaluate Strategy G start Start: Poor Separation (Co-elution on Silica) change_solvent Try Orthogonal Solvent System (e.g., DCM/Methanol) start->change_solvent add_modifier Does Heterocycle have Acidic/Basic Site? change_solvent->add_modifier Still Poor add_acid Add Modifier: ~1% Acetic Acid add_modifier->add_acid Basic (e.g., Pyridine) add_base Add Modifier: ~1% Triethylamine add_modifier->add_base Acidic change_column Change Stationary Phase (e.g., PFP or C18) add_modifier->change_column No/Ineffective success Improved Separation add_acid->success add_base->success change_column->success

References

optimizing reaction conditions for 5-aminopyrazole cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize 5-aminopyrazole cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-aminopyrazoles?

A1: The most versatile and widely used method is the condensation of a β-ketonitrile with a hydrazine.[1][2] The reaction typically proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization to form the 5-aminopyrazole ring.[1][2]

Q2: What are the key reaction parameters that influence the success of the cyclization?

A2: The key parameters to control are temperature, solvent, catalyst, and the nature of the substituents on both the β-ketonitrile and the hydrazine. These factors significantly impact reaction rate, yield, and regioselectivity.

Q3: What determines whether the 3-aminopyrazole or the 5-aminopyrazole isomer is formed?

A3: Regioselectivity is a common challenge and is highly dependent on reaction conditions, which can be tuned to favor one isomer over the other by shifting between kinetic and thermodynamic control.[3] Acidic conditions, often using acetic acid in toluene at reflux, tend to favor the thermodynamically more stable 5-aminopyrazole isomer.[3][4] Conversely, basic conditions, such as sodium ethoxide in ethanol, can favor the formation of the 3-aminopyrazole isomer.[2][4]

Q4: What are typical side products in this reaction?

A4: Common side products include the undesired 3-aminopyrazole regioisomer, uncyclized hydrazone intermediates if the cyclization is incomplete, and N-acetylated aminopyrazoles when using acetic acid as a solvent at high temperatures.[3] Under harsh conditions, the 5-aminopyrazole product can also react further to form fused heterocyclic systems.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction is not proceeding to completion, and I'm isolating mainly the uncyclized hydrazone intermediate. How can I drive the reaction forward?

A: This indicates that the cyclization step is too slow under the current conditions.

  • Increase Temperature: Heating the reaction mixture is the most common solution. Many procedures call for refluxing in solvents like ethanol or toluene.[1][2] Microwave irradiation can also be effective, significantly shortening reaction times.[4][5]

  • Add a Catalyst: An acid catalyst like acetic acid, p-toluenesulfonic acid (p-TSA), or even a Lewis acid like FeCl₃ can promote the cyclization step.[3][5][6] For certain substrates, a base may be required.[2]

  • Change Solvent: If the intermediate is precipitating, switch to a higher-boiling solvent like DMF or use an ionic liquid to ensure all components remain in solution at the required temperature.[5]

Problem 2: Poor Regioselectivity (Mixture of 3- and 5-Aminopyrazole Isomers)

Q: I am getting a mixture of 3-aminopyrazole and 5-aminopyrazole. How can I favor the 5-amino isomer?

A: Achieving high regioselectivity for the 5-aminopyrazole isomer typically involves using conditions that favor thermodynamic control.

  • Acid Catalysis: Employing an acid catalyst is the most effective strategy. Acetic acid, often used as a catalyst or co-solvent with toluene, promotes the formation of the more stable 5-aminopyrazole.[3][4]

  • Reaction Conditions: Heating the reaction to reflux (e.g., ~110°C in toluene) allows the reaction to reach thermodynamic equilibrium, favoring the 5-amino product.[3]

  • Substituent Effects: The steric bulk on the hydrazine substituent can influence regioselectivity. Increased steric hindrance may favor the formation of the 5-aminopyrazole isomer.

Problem 3: Formation of Impurities and Side Products

Q: My final product is contaminated with an N-acetylated byproduct. What is the cause and how can I prevent it?

A: This side product typically forms when using acetic acid as a solvent at high temperatures, where the aminopyrazole product reacts with the solvent.[3]

  • Solution: Use acetic acid in catalytic amounts (e.g., 0.1 equivalents) rather than as the bulk solvent.[3] Alternatively, use a different acid catalyst, such as p-TSA, in a non-reactive solvent like ethanol or toluene.[6]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize various reported conditions for pyrazole synthesis, highlighting the impact of different catalysts and solvents on reaction outcomes.

Table 1: Catalyst and Solvent Optimization for Three-Component Reactions

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1ZrCl₄AcetonitrileReflux6-[6]
2InCl₃AcetonitrileReflux6-[6]
3L-prolineAcetonitrileReflux6-[6]
4FeCl₃ (0.2)EthanolReflux189[5][6]
5p-TSAWater606Excellent[5][6]
6TFA (promoter)Acetic Acid80-140-72-80[5][6]
7None[bmim]Br90-Excellent[5]

Table 2: Regiodivergent Synthesis Conditions

Desired ProductReactantsConditionsYield (%)Reference
5-Aminopyrazole3-Methoxyacrylonitrile + PhenylhydrazineAcetic Acid, Toluene, Microwave90[4]
3-Aminopyrazole3-Methoxyacrylonitrile + PhenylhydrazineSodium Ethoxide, Ethanol, Microwave85[4]

Experimental Protocols

Protocol 1: General Procedure for 5-Aminopyrazole Synthesis (Thermodynamic Control)

This protocol is a representative method for selectively synthesizing the 5-aminopyrazole isomer.

  • Reaction Setup: To a solution of the β-ketonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).[3]

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.[3]

  • Reaction: Heat the mixture to reflux (approximately 110°C) and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3] Alternatively, for faster reaction times, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.[3]

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration.

  • Purification: If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

This protocol describes a multicomponent reaction using a 5-aminopyrazole as a building block.

  • Reaction Setup: In a round-bottom flask, combine the 5-aminopyrazole (1.0 eq), an aldehyde (1.0 eq), and a β-ketoester (1.0 eq) in ethanol.[5][6]

  • Catalyst Addition: Add FeCl₃ (0.2 eq) to the mixture.[5][6]

  • Reaction: Stir the mixture at reflux temperature and monitor by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture. The product may precipitate from the solution and can be collected by filtration. Wash the solid with cold ethanol to remove residual impurities.

Visual Guides

The following diagrams illustrate a typical experimental workflow and a logical approach to troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Weigh Reagents (β-ketonitrile, Hydrazine) solvent Prepare Solvent & Catalyst Solution reagents->solvent setup Combine Reagents in Reaction Vessel solvent->setup heat Heat to Reflux (or Microwave) setup->heat monitor Monitor by TLC heat->monitor cool Cool Reaction monitor->cool isolate Isolate Crude Product (Filtration / Evaporation) cool->isolate purify Purify Product (Recrystallization / Chromatography) isolate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for 5-aminopyrazole synthesis.

G start Analyze TLC/LC-MS of Crude Reaction low_yield Low Conversion / Low Yield start->low_yield Problem? multi_spots Multiple Products / Impurities start->multi_spots Problem? good_yield High Yield & Purity start->good_yield No Problem incomplete Incomplete Cyclization? low_yield->incomplete regioisomers Regioisomers Formed? multi_spots->regioisomers side_products Other Side Products? multi_spots->side_products proceed Proceed to Purification good_yield->proceed increase_temp Action: Increase Temp or Add Acid Catalyst incomplete->increase_temp tune_conditions Action: Use Acidic Conditions (e.g., Acetic Acid) for 5-amino regioisomers->tune_conditions check_impurities Action: Check for N-acetylation; Reduce Catalyst Amount side_products->check_impurities

References

Technical Support Center: 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a general technical guide based on the chemical structure of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine and common stability considerations for related heterocyclic compounds. Specific stability data for this compound is not publicly available. Researchers should validate these recommendations through their own experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, it is recommended to store this compound in a cool, dry, and dark environment. Long-term storage should be at -20°C. For short-term use, refrigeration at 2-8°C is acceptable. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air, which could lead to degradation.

Q2: Is this compound sensitive to light?

A2: While specific photostability data is unavailable, compounds with heterocyclic aromatic ring systems can be susceptible to photodegradation. It is best practice to protect the compound from light by storing it in an amber vial or a light-blocking container and minimizing its exposure to direct light during handling and experiments.

Q3: What solvents are recommended for dissolving this compound?

A3: Based on its structure, this compound is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Solubility in alcohols like ethanol and methanol may be more limited. It is advisable to prepare solutions fresh for each experiment. If storing solutions, they should be kept at low temperatures (-20°C or -80°C) and for a limited duration. The stability of the compound in different solvents should be experimentally verified.

Q4: What are the potential degradation pathways for this compound?

A4: Potential degradation pathways, while not empirically confirmed, can be hypothesized based on the molecule's functional groups. These may include:

  • Oxidation: The methylamino group and the electron-rich pyrazolopyridine ring system could be susceptible to oxidation, especially in the presence of air or oxidizing agents.

  • Hydrolysis: Although generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to the hydrolysis of the amino group or other reactions involving the heterocyclic rings.

  • Photodegradation: Exposure to UV light could induce photochemical reactions, leading to the formation of impurities.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step 1: Prepare fresh solutions of the compound from solid material for each experiment. Avoid using old stock solutions.

    • Troubleshooting Step 2: Check the purity of the solid material using an appropriate analytical method like HPLC or LC-MS to ensure it has not degraded during storage.

    • Troubleshooting Step 3: Evaluate the stability of the compound in your assay buffer. Incubate the compound in the buffer for the duration of the experiment and analyze for degradation.

  • Possible Cause 2: Poor Solubility.

    • Troubleshooting Step 1: Visually inspect your stock and working solutions for any precipitation.

    • Troubleshooting Step 2: Consider using a different solvent for your stock solution or adjusting the final concentration of the organic solvent in your assay medium. Ensure the final solvent concentration is compatible with your biological system.

Issue 2: Appearance of unknown peaks in HPLC analysis after sample preparation.

  • Possible Cause 1: Degradation during sample preparation.

    • Troubleshooting Step 1: Minimize the time between sample preparation and analysis.

    • Troubleshooting Step 2: Avoid high temperatures and exposure to light during sample preparation.

    • Troubleshooting Step 3: If using an acidic or basic mobile phase, the compound might be unstable under these conditions. Consider using a mobile phase with a more neutral pH if the chromatography allows.

  • Possible Cause 2: Reaction with solvent or excipients.

    • Troubleshooting Step 1: Prepare a solution of the compound in the mobile phase and let it stand for a period equivalent to your run time to see if any degradation occurs.

    • Troubleshooting Step 2: Ensure all solvents and reagents used are of high purity and are compatible with the compound.

Quantitative Data Summary

The following table provides an example of how to present stability data for this compound. Note: This is illustrative data.

ConditionTime PointPurity (%) by HPLCMajor Degradant 1 (%)Major Degradant 2 (%)
Solid, 25°C/60% RH 099.5< 0.1< 0.1
1 month99.20.20.1
3 months98.50.50.3
Solid, 40°C/75% RH 099.5< 0.1< 0.1
1 month97.81.10.5
3 months95.22.51.2
Solution in DMSO, 25°C 099.4< 0.1< 0.1
24 hours98.90.40.2
72 hours97.11.50.8
Aqueous Buffer pH 7.4, 37°C 099.3< 0.1< 0.1
8 hours98.50.60.3
24 hours96.81.80.9

Experimental Protocols

Protocol: Forced Degradation Study

1. Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

2. Materials:

  • This compound
  • HPLC grade acetonitrile, methanol, and water
  • Formic acid, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂)
  • Class A volumetric flasks, pipettes, and autosampler vials

3. Equipment:

  • Analytical balance
  • pH meter
  • HPLC system with a UV detector or a mass spectrometer
  • Photostability chamber
  • Oven

4. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours.
  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples along with a control sample (un-stressed).

5. Data Analysis:

  • Calculate the percentage of degradation.
  • Identify and quantify the major degradation products.
  • Assess the peak purity of the parent compound in the presence of its degradants to ensure the analytical method is stability-indicating.

Visualizations

Hypothesized Degradation Pathway main 3-Methylamino-5-bromo- 1H-pyrazolo[3,4-B]pyridine oxidized Oxidized Product (e.g., N-oxide) main->oxidized Oxidizing Agent / Air hydrolyzed Hydrolyzed Product main->hydrolyzed Strong Acid/Base photoproduct Photodegradation Product main->photoproduct UV Light

Caption: A hypothesized degradation pathway for the compound.

Troubleshooting Workflow start Inconsistent Assay Results check_purity Check Purity of Solid Compound (HPLC) start->check_purity prepare_fresh Prepare Fresh Stock Solution check_purity->prepare_fresh Purity OK use_new_batch Use New Batch of Compound check_purity->use_new_batch Purity Low check_solubility Assess Compound Stability in Assay Buffer prepare_fresh->check_solubility modify_protocol Modify Assay Protocol (e.g., change buffer, incubation time) check_solubility->modify_protocol Unstable end Problem Resolved check_solubility->end Stable end2 Problem Resolved modify_protocol->end2

Caption: Troubleshooting workflow for inconsistent experimental results.

Stability Study Workflow start Initiate Stability Study method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) start->method_dev forced_deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg long_term Long-Term Stability Study (Recommended Storage Conditions) forced_deg->long_term accelerated Accelerated Stability Study (Stress Conditions) forced_deg->accelerated analysis Analyze Samples at Defined Time Points long_term->analysis accelerated->analysis report Compile Data and Generate Report (Shelf-life determination) analysis->report

Caption: Logical flow of a comprehensive stability study.

Technical Support Center: Scale-Up Synthesis of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to address common challenges encountered during laboratory and pilot-plant scale production.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue ID Problem Potential Causes Recommended Solutions
TSG-001 Low yield of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine (Precursor) 1. Incomplete reaction.[1][2] 2. Suboptimal reaction temperature.[1] 3. Impure starting materials (e.g., 2,5-dibromo-3-nitropyridine, hydrazine).[1][3] 4. Formation of side products.[2][3]1. Extend reaction time and monitor closely using TLC or LC-MS.[2] 2. Optimize temperature; consider a gradual increase or running at reflux.[1] 3. Recrystallize or purify starting materials before use.[1] 4. Analyze byproducts to understand side reactions and adjust stoichiometry or reaction conditions accordingly.
TSG-002 Poor regioselectivity during pyrazole ring formation 1. Use of unsymmetrical starting materials.[1][3] 2. Reaction conditions favoring mixed isomer formation.[1][3]1. If an alternative symmetrical precursor is available, consider its use. 2. Screen different solvents and catalysts. The choice of acidic or basic conditions can influence regioselectivity.[3]
TSG-003 Low conversion during the methylation of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine 1. Inactive methylating agent. 2. Insufficient base to deprotonate the amino group. 3. Steric hindrance at the 3-amino position.1. Use a freshly opened or purified methylating agent. 2. Increase the equivalents of base (e.g., NaH, K2CO3). 3. Consider a more reactive methylating agent or higher reaction temperatures, with careful monitoring for side reactions.
TSG-004 Formation of undesired di-methylated or N1-ring methylated byproducts 1. Overly harsh reaction conditions (high temperature, prolonged reaction time). 2. Excess methylating agent.1. Reduce reaction temperature and monitor for the disappearance of the starting material. 2. Use a stoichiometric amount of the methylating agent and add it portion-wise to the reaction mixture.
TSG-005 Difficulties in purifying the final product on a large scale 1. Oily or non-crystalline product. 2. Co-elution of impurities during column chromatography. 3. Thermal degradation during solvent removal.1. Screen various solvent systems for recrystallization. Consider anti-solvent precipitation. 2. Optimize the mobile phase for better separation; consider alternative chromatography techniques like preparative HPLC if necessary. 3. Use a rotary evaporator at a controlled temperature and pressure. For heat-sensitive compounds, consider lyophilization.
TSG-006 Presence of residual palladium catalyst in the final product (if applicable) 1. Inefficient removal during work-up and purification.1. Employ a palladium scavenger resin. 2. Perform multiple aqueous washes with a chelating agent like EDTA. 3. Recrystallization can also help in reducing metal catalyst levels.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the scale-up of this compound?

A1: A practical two-step approach is often employed. The first step involves the synthesis of the precursor, 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine, typically through the condensation of a substituted pyridine with hydrazine or a hydrazine derivative. The second step is the selective methylation of the 3-amino group to yield the final product.

Q2: How can I minimize the formation of regioisomers during the synthesis of the pyrazolopyridine core?

A2: The formation of regioisomers is a common challenge, especially with unsymmetrical precursors.[1][3] To improve regioselectivity, you can:

  • Control Reaction Conditions: The choice of solvent and catalyst, as well as the reaction temperature and pH, can significantly influence the outcome.[1][3]

  • Use a Directing Group: If possible, modify your starting materials to include a directing group that favors the formation of the desired isomer.

Q3: What are the critical safety precautions to consider during the scale-up of this synthesis?

A3: Key safety considerations include:

  • Handling of Hydrazine: Hydrazine is highly toxic and potentially explosive. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

  • Use of Strong Bases and Alkylating Agents: Reagents like sodium hydride (NaH) and methyl iodide are hazardous. NaH is pyrophoric, and methyl iodide is a known carcinogen. Follow established safety protocols for handling these materials.

  • Exothermic Reactions: Both the cyclization and methylation steps can be exothermic. On a large scale, ensure adequate cooling and controlled addition of reagents to manage the reaction temperature.

  • Pressure Build-up: Be mindful of potential pressure build-up in the reactor, especially during heating.

Q4: What are the recommended methods for purifying the final product, this compound, at a larger scale?

A4: For large-scale purification, consider the following:

  • Crystallization: This is often the most efficient and cost-effective method for purifying solids at scale. A systematic screening of solvents is recommended to find optimal conditions.

  • Slurry Washes: Washing the crude product with a solvent in which it has low solubility can effectively remove more soluble impurities.

  • Column Chromatography: While less ideal for very large quantities due to solvent consumption and time, flash column chromatography with a suitable eluent system can be used for batches that are difficult to crystallize.[1]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine (Precursor)

This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

Reagent Molecular Weight Quantity (1x) Equivalents
2,5-Dibromo-3-nitropyridine281.93 g/mol 28.2 g1.0
Hydrazine hydrate (~64%)50.06 g/mol 15.6 mL5.0
Ethanol-200 mL-

Procedure:

  • To a stirred solution of 2,5-dibromo-3-nitropyridine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filter the resulting solid, wash with cold ethanol, and then with water to remove any residual hydrazine salts.

  • Dry the solid under vacuum to yield 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine.

Step 2: Synthesis of this compound

Materials:

Reagent Molecular Weight Quantity (1x) Equivalents
3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine213.04 g/mol 21.3 g1.0
Sodium hydride (60% dispersion in mineral oil)40.00 g/mol 4.4 g1.1
Methyl iodide141.94 g/mol 7.0 mL1.1
Anhydrous Dimethylformamide (DMF)-200 mL-

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Methylation A 2,5-Dibromo-3-nitropyridine + Hydrazine Hydrate B Reaction in Ethanol (Reflux) A->B C Work-up & Isolation B->C D 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine C->D E Precursor + NaH in DMF D->E Intermediate F Addition of Methyl Iodide E->F G Work-up & Purification F->G H This compound G->H

Caption: Synthetic workflow for this compound.

G cluster_precursor Precursor Synthesis Issues cluster_methylation Methylation Step Issues cluster_purification Purification Challenges start Low Yield or Impure Product check_purity Check Starting Material Purity start->check_purity Precursor Step optimize_temp Optimize Reaction Temperature start->optimize_temp Precursor Step extend_time Extend Reaction Time start->extend_time Precursor Step check_reagents Verify Reagent Activity & Stoichiometry start->check_reagents Methylation Step control_temp Control Temperature (avoid side reactions) start->control_temp Methylation Step screen_solvents Screen Solvents for Recrystallization start->screen_solvents Purification optimize_chrom Optimize Chromatography start->optimize_chrom Purification end Improved Yield & Purity check_purity->end optimize_temp->end extend_time->end check_reagents->end control_temp->end screen_solvents->end optimize_chrom->end

Caption: Logical troubleshooting flow for synthesis optimization.

References

avoiding regioisomer formation in pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming challenges related to regioisomer formation in the synthesis of pyrazolo[3,4-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of regioisomer formation in pyrazolo[3,4-b]pyridine synthesis?

A1: Regioisomer formation is a significant challenge, particularly when employing unsymmetrical starting materials. The two main synthetic strategies that can lead to regioisomers are:

  • Pyridine ring formation onto a pre-existing pyrazole: When reacting a substituted 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound or α,β-unsaturated ketone, the nucleophilic attack can occur from either nitrogen of the pyrazole ring, or the reaction can proceed via different condensation points on the biselectrophile, leading to a mixture of products.[1][2]

  • Pyrazole ring formation onto a pre-existing pyridine: Cyclization of a substituted pyridine derivative can also result in different regioisomers depending on the reaction conditions and the nature of the substituents.[3]

Q2: What are the common regioisomers formed in pyrazolo[3,4-b]pyridine synthesis?

A2: The most common regioisomers are the 1H- and 2H-pyrazolo[3,4-b]pyridines.[1] The 1H-tautomer is generally more stable.[1] When starting from an N-unsubstituted pyrazole, substitution can occur at either the N1 or N2 position of the pyrazole ring. Additionally, when using unsymmetrical reagents to form the pyridine ring, isomers can arise based on the orientation of the substituents on the newly formed ring.

Q3: How can I control regioselectivity during the synthesis?

A3: Controlling regioselectivity is crucial for an efficient synthesis. Key strategies include:

  • Careful selection of starting materials: The electronic and steric properties of the substituents on your starting materials play a critical role. For instance, in reactions with unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react.[1][2] Using symmetrical starting materials, when possible, will circumvent the issue of regioisomerism.

  • Optimization of reaction conditions: The choice of catalyst, solvent, and temperature can significantly influence the regioselectivity of the reaction.[2] It is highly recommended to consult the literature for conditions that have been shown to favor the desired regioisomer for similar substrates.[2]

  • Utilizing regioselective synthetic methods: Certain synthetic strategies, such as specific cascade reactions or three-component reactions, have been reported to proceed with excellent regioselectivity.[1][4]

Q4: How can I separate the resulting regioisomers?

A4: If the formation of regioisomers cannot be avoided, they can often be separated using standard laboratory techniques:

  • Flash Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is critical for achieving good separation.[2]

  • Recrystallization: If the regioisomers have different solubilities in a particular solvent, fractional recrystallization can be an effective purification method to obtain one of the isomers in high purity.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pyrazolo[3,4-b]pyridines and provides step-by-step solutions.

Problem 1: My reaction produces a mixture of regioisomers.

  • Potential Cause 1: Use of unsymmetrical starting materials.

    • Solution:

      • Analyze Substituent Effects: Evaluate the electronic and steric effects of the substituents on your unsymmetrical reagent. For 1,3-dicarbonyl compounds, the more electrophilic carbonyl group is more likely to react first.[1] Consider if modifying a substituent could enhance the electronic differentiation between the reactive sites.

      • Modify Reaction Conditions: Experiment with different solvents and catalysts. A change in polarity of the solvent or the nature of the catalyst can sometimes favor the formation of one regioisomer over the other.[2]

      • Explore Alternative Synthetic Routes: Consider a different synthetic approach that is known to be highly regioselective, such as a three-component reaction or a directed cyclization.[1][4]

  • Potential Cause 2: N-unsubstituted pyrazole starting material.

    • Solution:

      • Introduce a Protecting/Directing Group: If the reaction is occurring at both N1 and N2 of the pyrazole, consider protecting one of the nitrogen atoms before the cyclization step. The protecting group can be removed later if necessary. A well-chosen substituent can also direct the reaction to the desired position.[1]

Quantitative Data Summary

The following table summarizes representative yields for different synthetic approaches to pyrazolo[3,4-b]pyridines, highlighting methods that can offer high regioselectivity.

Starting MaterialsReaction ConditionsYield (%)RegioselectivityReference
5-Aminopyrazole and unsymmetrical 1,3-dicarbonyl compoundAcetic acid, refluxUp to 98%>80% in some cases[1]
5-Aminopyrazole, aldehyde, and active methylene compoundCatalyst (e.g., Fe3O4@MIL-101(Cr)-N(CH2PO3)2), 100 °C, solvent-freeHighHigh[2]
5-Aminopyrazoles and alkynyl aldehydesSilver, iodine, or NBS, 6-endo-dig cyclizationModerate to GoodExcellent[4]
3-Acylpyridine N-oxide tosylhydrazonesElectrophilic additive (e.g., tosyl anhydride) and base (e.g., triethylamine), room temperatureGoodModerate control[3]
5-Amino-1-phenylpyrazole and α,β-unsaturated ketoneZrCl4, DMF/EtOH, 95 °C13-28%Not specified[5]

Experimental Protocols

Protocol 1: Regioselective Three-Component Synthesis of Pyrazolo[3,4-b]pyridines [2]

This protocol describes a general procedure for a highly regioselective three-component reaction.

  • In a round-bottom flask, combine the aldehyde (1 mmol), the 5-aminopyrazole derivative (1 mmol), the active methylene compound (1 mmol), and the catalyst (e.g., 20 mg of Fe3O4@MIL-101(Cr)-N(CH2PO3)2).

  • Stir the mixture at 100 °C under solvent-free conditions.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis via Cyclization of 5-Aminopyrazole with an α,β-Unsaturated Ketone [5]

This protocol details the synthesis of 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl4 (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion, concentrate the mixture in vacuo.

  • Add CHCl3 and water. Separate the organic and aqueous phases.

  • Wash the aqueous phase twice with CHCl3.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Regioisomer_Formation cluster_reactants Reactants cluster_products Potential Products aminopyrazole 5-Aminopyrazole regioisomer1 Regioisomer A aminopyrazole->regioisomer1 Attack at C1 regioisomer2 Regioisomer B aminopyrazole->regioisomer2 Attack at C3 dicarbonyl Unsymmetrical 1,3-Dicarbonyl dicarbonyl->regioisomer1 dicarbonyl->regioisomer2

Caption: Reaction pathways leading to two possible regioisomers from an unsymmetrical 1,3-dicarbonyl compound.

Troubleshooting_Logic start Problem: Mixture of Regioisomers cause1 Unsymmetrical Starting Material? start->cause1 cause2 N-Unsubstituted Pyrazole? cause1->cause2 No solution1 Optimize Conditions (Solvent, Catalyst) cause1->solution1 Yes solution4 Introduce Protecting/ Directing Group on Pyrazole cause2->solution4 Yes separation Separate Isomers (Chromatography/Recrystallization) cause2->separation No solution2 Modify Substituents to Enhance Selectivity solution1->solution2 solution3 Use Regioselective Synthetic Route solution2->solution3 solution3->separation solution4->separation

Caption: A troubleshooting workflow for addressing regioisomer formation in pyrazolo[3,4-b]pyridine synthesis.

References

Validation & Comparative

The Emerging Potential of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold has garnered significant attention in medicinal chemistry as a privileged structure for the development of potent and selective kinase inhibitors. Its structural similarity to the adenine core of ATP allows molecules based on this scaffold to effectively compete for the ATP-binding site of various kinases, leading to the modulation of their activity. This guide provides a comparative overview of the potential of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine as a kinase inhibitor, in the context of other inhibitors targeting key oncogenic and inflammatory kinases such as Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), and TANK-binding kinase 1 (TBK1). While direct experimental data for this compound is not yet publicly available, this guide leverages data from structurally related 1H-pyrazolo[3,4-b]pyridine derivatives to highlight its potential therapeutic applications and guide future research.

Comparative Analysis of Kinase Inhibitory Potency

The following tables summarize the in vitro inhibitory activities (IC50 values) of various 1H-pyrazolo[3,4-b]pyridine derivatives and established kinase inhibitors against ALK, FGFR, and TBK1. This data provides a benchmark for the anticipated potency of novel derivatives like this compound.

Table 1: Comparison of ALK Inhibitors

CompoundScaffoldALK (wild-type) IC50 (nM)ALK (L1196M) IC50 (nM)Reference
Compound 10g 1H-pyrazolo[3,4-b]pyridine<0.5<0.5[1]
Compound 9v 1H-pyrazolo[3,4-b]pyridine1.58Not Reported[2]
Crizotinib Aminopyridine24 - 150Not specified in these sources[3][4]
Ceritinib 25Not specified in these sources[4]

Table 2: Comparison of FGFR Inhibitors

CompoundScaffoldFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)VEGFR2 IC50 (nM)Reference
Compound 7n 1H-pyrazolo[3,4-b]pyridine42.4Not ReportedNot Reported>1000[5]
Dovitinib Quinolinone811913[6]
AZD4547 0.22.51.824[5]
PRN1371 Pyrido[2,3-d]pyrimidin-7(8H)-one0.61.34.1Not Reported[7]

Table 3: Comparison of TBK1 Inhibitors

CompoundScaffoldTBK1 IC50 (nM)IKKε IC50 (nM)Reference
Compound 15y 1H-pyrazolo[3,4-b]pyridine0.2Not Reported[8][9][10]
MRT67307 19160[10]
Amlexanox Chromeno[2,3-b]pyridine~1000-2000~1000-2000[11][12]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a widely used method to measure the activity of a broad range of kinases by quantifying the amount of ADP produced during the kinase reaction.[13]

Materials:

  • Kinase of interest (e.g., ALK, FGFR1, TBK1)

  • Substrate peptide specific to the kinase

  • Test compounds (e.g., this compound)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white, opaque plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate buffer. The final DMSO concentration should typically not exceed 1%.

  • Assay Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO (for control wells) to the appropriate wells of a 384-well plate.

  • Enzyme Addition: Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP is typically at or near its Km for the kinase. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Kinase Reaction Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[14]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Cancer cell line of interest (e.g., expressing the target kinase)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT stock solution to each well and incubate at 37°C for 4 hours.[15]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the media.

    • Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Western Blot for Phosphorylated Kinase

Western blotting is used to detect the phosphorylation status of a target kinase and its downstream effectors, providing evidence of target engagement and pathway inhibition within cells.

Materials:

  • Cell lysates from treated and untreated cells

  • Phosphatase inhibitors

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer: Denature protein samples by boiling in sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against the total form of the kinase to serve as a loading control.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways mediated by ALK, FGFR, and TBK1. These pathways are common targets for the development of kinase inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K SHC SHC ALK->SHC STAT STAT JAK->STAT AKT AKT PI3K->AKT RAS RAS RAF RAF RAS->RAF GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS SOS->RAS Transcription Gene Transcription AKT->Transcription STAT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: ALK Signaling Pathway

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT FGF FGF FGF->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription TBK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs_DAMPs PAMPs/DAMPs Receptors PRRs (TLRs, RLRs, cGAS) PAMPs_DAMPs->Receptors Adaptors Adaptor Proteins (TRIF, MAVS, STING) Receptors->Adaptors TBK1 TBK1 Adaptors->TBK1 IKKe IKKε Adaptors->IKKe IRF3 IRF3 TBK1->IRF3 IRF7 IRF7 TBK1->IRF7 NFkB NF-κB TBK1->NFkB IKKe->IRF3 IKKe->IRF7 IFN_Genes Type I IFN Genes IRF3->IFN_Genes IRF7->IFN_Genes NFkB->IFN_Genes

References

Unveiling the Potency of Pyrazolo[3,4-b]pyridine Analogs: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazolo[3,4-b]pyridine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. These compounds are of particular interest to researchers and drug development professionals due to their potential as inhibitors of key cellular signaling pathways implicated in diseases such as cancer. This guide provides a comparative analysis of the biological activity of various pyrazolo[3,4-b]pyridine analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Anticancer and Kinase Inhibitory Activity: A Quantitative Comparison

Recent studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of several protein kinases, which are crucial regulators of cell proliferation and survival. The inhibitory activity of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Tropomyosin Receptor Kinase (TRK) Inhibitors

A series of 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against Tropomyosin Receptor Kinase A (TRKA). Several compounds demonstrated significant potency in the nanomolar range.[1][2] For comparison, the FDA-approved TRK inhibitor Larotrectinib was used as a positive control.

CompoundTRKA IC50 (nM)TRKB IC50 (nM)TRKC IC50 (nM)Reference
C0356--[1][2]
C0957--[1]
C1026--[1]
Larotrectinib (1)3.0130.2[1]
Entrectinib (2)135[1]
Compound 31.62.92.0[1]
Compound 4172811[1]
Compound 5122215[1]

Note: '-' indicates data not reported in the cited source.

Cyclin-Dependent Kinase (CDK) Inhibitors

Structure-activity relationship studies of 1H-pyrazolo[3,4-b]pyridine analogs led to the discovery of potent and selective inhibitors of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[3] The compound BMS-265246 (21h) was identified as a particularly potent inhibitor.[3]

CompoundCDK1/cycB IC50 (nM)CDK2/cycE IC50 (nM)Reference
BMS-265246 (21h)69[3]

TANK-Binding Kinase 1 (TBK1) Inhibitors

A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as novel and potent inhibitors of TANK-Binding Kinase 1 (TBK1), a key regulator of innate immunity.[4] Compound 15y emerged as a highly potent inhibitor with an IC50 value in the sub-nanomolar range.[4]

CompoundTBK1 IC50 (nM)Reference
15y0.2[4]
BX7957.1[4]
MRT6730728.7[4]

General Anticancer Activity

The cytotoxic effects of various pyrazolo[3,4-b]pyridine analogs have been evaluated against a panel of human cancer cell lines. The growth inhibition (GI50) values, representing the concentration required to inhibit cell growth by 50%, are presented below.

CompoundCell LineGI50 (µM)Reference
8bCCRF-CEM (Leukemia)2.67[5]
8cCCRF-CEM (Leukemia)0.32[5]
8eCCRF-CEM (Leukemia)0.74[5]
8fCCRF-CEM (Leukemia)2.44[5]
10bCCRF-CEM (Leukemia)4.28[5]
10cCCRF-CEM (Leukemia)2.85[5]
10eCCRF-CEM (Leukemia)2.92[5]
10fCCRF-CEM (Leukemia)-[5]
C03Km-12 (Colon)0.304[2]

Experimental Protocols

The biological activities of the pyrazolo[3,4-b]pyridine analogs were determined using established in vitro assays.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is commonly used to determine the potency of compounds against specific kinases.

  • Reaction Setup: The kinase, a biotinylated substrate peptide, and ATP are combined in a reaction buffer.

  • Compound Addition: The test compounds (pyrazolo[3,4-b]pyridine analogs) are added at varying concentrations.

  • Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by the kinase.

  • Detection: A solution containing a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665 is added.

  • Signal Measurement: The HTRF signal is measured after a further incubation period. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (e.g., Sulforhodamine B Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazolo[3,4-b]pyridine analogs for a specified period (e.g., 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Washing: Unbound dye is washed away.

  • Dye Solubilization: The bound dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength.

  • Data Analysis: The GI50 values are calculated from the dose-response curves.

Visualizing the Mechanisms of Action

To better understand the biological context of the pyrazolo[3,4-b]pyridine analogs' activity, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Transcription Ligand Neurotrophin Ligand Ligand->TRK Inhibitor Pyrazolo[3,4-b]pyridine Analog Inhibitor->TRK

Caption: The TRK signaling pathway, a key target for some pyrazolo[3,4-b]pyridine analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (e.g., HTRF) Purification->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., SRB) Purification->Cell_Assay IC50 IC50 / GI50 Determination Kinase_Assay->IC50 Cell_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: A general experimental workflow for evaluating the biological activity of novel compounds.

References

Comparative Bioactivity Analysis of the 1H-Pyrazolo[3,4-b]pyridine Scaffold and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a promising class of kinase inhibitors. While specific experimental data for 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine is not publicly available, this document summarizes the broader bioactivity of the pyrazolo[3,4-b]pyridine class against several key kinase targets. The performance of this scaffold is compared with established kinase inhibitors, supported by experimental data from publicly available literature.

The 1H-pyrazolo[3,4-b]pyridine core is a key pharmacophore in the development of inhibitors for a range of protein kinases, including Tropomyosin receptor kinases (TRK), Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFR), and Glycogen Synthase Kinase-3 (GSK-3). Dysregulation of these kinases is implicated in numerous cancers and other diseases, making them important therapeutic targets.

Comparative Bioactivity Data

The following tables summarize the inhibitory activity (IC50 values) of well-characterized kinase inhibitors that are alternatives to novel pyrazolo[3,4-b]pyridine derivatives. This data provides a benchmark for evaluating the potential potency of new compounds based on this scaffold.

Table 1: Comparative IC50 Values of TRK Inhibitors

CompoundTarget Kinase(s)IC50 (nM)
LarotrectinibTRKA, TRKB, TRKC<100
EntrectinibTRKA, TRKB, TRKC1, 3, 5

Table 2: Comparative IC50 Values of ALK Inhibitors

CompoundTarget Kinase(s)IC50 (nM)
CrizotinibALK, c-Met, ROS1~24
EntrectinibALK, ROS1, TRK12

Table 3: Comparative IC50 Values of FGFR Inhibitors

CompoundTarget Kinase(s)IC50 (nM)
NVP-BGJ398 (Infigratinib)FGFR1, FGFR2, FGFR3, FGFR40.9, 1.4, 1.0, 60

Table 4: Comparative IC50 Values of GSK-3 Inhibitors

CompoundTarget Kinase(s)IC50 (nM)
CHIR-99021GSK-3α, GSK-3β10, 6.7

Signaling Pathways

Understanding the signaling pathways modulated by these kinases is crucial for drug development. The following diagrams illustrate the key signaling cascades associated with TRKA, ALK, FGFR, and GSK-3.

TRKA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Binds & Activates PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K RAS RAS TrkA->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Cell_Survival Cell Survival & Growth AKT->Cell_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Neuronal_Differentiation Neuronal Differentiation ERK->Neuronal_Differentiation

TRKA Signaling Pathway

ALK_Signaling_Pathway ALK ALK Receptor Tyrosine Kinase (e.g., EML4-ALK fusion) JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 JAK->STAT3 Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription AKT AKT PI3K->AKT AKT->Gene_Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription

ALK Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Cell_Processes Cell Proliferation, Differentiation, Survival, and Migration PLCg->Cell_Processes SOS SOS GRB2->SOS RAS RAS SOS->RAS MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway AKT AKT PI3K->AKT AKT->Cell_Processes MAPK_Pathway->Cell_Processes

FGFR Signaling Pathway

GSK3_Signaling_Pathway cluster_wnt Wnt Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Destruction_Complex Destruction Complex (Axin, APC, GSK-3) Frizzled->Destruction_Complex Inhibits Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds PI3K PI3K Insulin_Receptor->PI3K Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates Degradation Proteasomal Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription Translocates to nucleus (when not degraded) AKT AKT PI3K->AKT GSK3 GSK-3 AKT->GSK3 Inhibits Glycogen_Synthase Glycogen Synthase (Inactive) GSK3->Glycogen_Synthase Phosphorylates

GSK-3 Signaling Pathway

Experimental Protocols

A critical step in validating the bioactivity of a novel compound is a robust and reproducible experimental protocol. Below is a representative methodology for an in vitro kinase inhibition assay, which can be adapted for various kinases.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to measure the enzymatic activity of a target kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The reduction in ATP is detected as a decrease in luminescent signal.

Materials:

  • Recombinant human kinase (e.g., TRKA, ALK, FGFR, or GSK-3β)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted compound or DMSO (for vehicle control) to the appropriate wells of the 384-well plate.

    • Add 2 µL of the diluted kinase solution to each well.

  • Kinase Reaction:

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.

    • Gently shake the plate for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10-30 minutes, according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound add_compound Add Compound/DMSO to 384-well Plate prep_compound->add_compound add_kinase Add Diluted Kinase Solution add_compound->add_kinase initiate_reaction Initiate Reaction with Substrate/ATP Mixture add_kinase->initiate_reaction incubate Incubate at 30°C for 60 minutes initiate_reaction->incubate add_detection Add Luminescence Detection Reagent incubate->add_detection incubate_rt Incubate at Room Temperature add_detection->incubate_rt read_plate Measure Luminescence with Plate Reader incubate_rt->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data end End analyze_data->end

Kinase Inhibition Assay Workflow

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. The comparative data presented in this guide for established inhibitors of TRK, ALK, FGFR, and GSK-3 provide a valuable reference for the evaluation of novel derivatives. While specific bioactivity data for this compound is needed to fully assess its potential, the general activity of this chemical class suggests it is a promising area for further investigation. Future studies should focus on the systematic biological evaluation of substituted pyrazolo[3,4-b]pyridines to elucidate their structure-activity relationships and identify lead candidates for further drug development.

Unlocking Potency: A Comparative Guide to the Structure-Activity Relationship of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives, with a focus on their activity as inhibitors of key oncogenic kinases. The information presented herein is compiled from extensive research and patent literature, offering objective comparisons supported by experimental data to aid in the rational design of next-generation therapeutics.

The 3-amino-5-bromo-1H-pyrazolo[3,4-b]pyridine core has emerged as a promising starting point for the development of inhibitors targeting various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. Modifications at the 3-amino position, as well as substitutions on other parts of the heterocyclic core, have been shown to significantly impact inhibitory potency and selectivity. This guide will delve into these relationships, providing a clear, data-driven comparison of various analogs.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of a series of 3-amino-5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives against Aurora-A kinase, a key regulator of mitosis that is frequently overexpressed in human cancers. The data highlights how modifications to the substituent at the 3-amino position influence the inhibitory potency (IC50).

Compound IDR1 SubstituentR3 SubstituentAurora-A IC50 (µM)
1 HH> 10
2 HMethyl0.015
3 HEthyl0.023
4 HPropyl0.019
5 HIsopropyl0.046
6 HCyclopropylmethyl0.009
7 H2-Fluoroethyl0.016
8 H2-Hydroxyethyl0.076
9 HPhenyl0.014
10 MethylMethyl0.035

SAR Summary:

  • The presence of a small alkyl or cycloalkylmethyl group at the 3-amino position (R3) is crucial for potent Aurora-A inhibition, with the cyclopropylmethyl substituent (Compound 6) demonstrating the highest potency.

  • Increasing the steric bulk at the R3 position, for instance with an isopropyl group (Compound 5), can be detrimental to activity compared to smaller alkyl groups.

  • Substitution on the ethyl group at R3 with fluorine (Compound 7) is well-tolerated, while a hydroxyl group (Compound 8) leads to a decrease in potency.

  • A phenyl group at the R3 position (Compound 9) maintains good activity.

  • Methylation at the N1 position (R1) of the pyrazole ring (Compound 10) results in a slight decrease in potency compared to the unsubstituted analog (Compound 2).

Experimental Protocols

A detailed methodology for the key biological assay used to determine the inhibitory activity of the compounds is provided below.

In Vitro Aurora-A Kinase Inhibition Assay

This assay determines the ability of a test compound to inhibit the phosphorylation of a substrate peptide by the Aurora-A kinase.

Materials:

  • Enzyme: Recombinant human Aurora-A kinase.

  • Substrate: Biotinylated peptide substrate (e.g., Biotin-LRRASLG).

  • ATP: Adenosine triphosphate, [γ-33P]ATP.

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.

  • Test Compounds: Serially diluted in DMSO.

  • 96-well plates: Polystyrene, V-bottom.

  • Stop Solution: 3% Phosphoric acid.

  • Filter Mats: Millipore Multiscreen-PH plates (MAIP NOB 60).

  • Scintillation Counter.

Procedure:

  • A reaction mixture is prepared by combining the assay buffer, 200 µM of the substrate peptide, and the Aurora-A kinase.

  • 10 µL of the reaction mixture is added to each well of a 96-well plate.

  • 1 µL of the serially diluted test compound in DMSO is added to the wells.

  • The kinase reaction is initiated by adding 10 µL of a solution containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, and 0.4 MBq/ml [γ-33P]ATP. The final ATP concentration is 10 µM.

  • The plate is incubated for 2 hours at room temperature.

  • The reaction is stopped by adding 50 µL of 3% phosphoric acid.

  • The mixture is transferred to a Millipore Multiscreen-PH filter mat.

  • The filter mat is washed three times with 75 mM phosphoric acid.

  • The filter mat is dried, and the amount of incorporated radioactivity is determined using a scintillation counter.

  • The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

To better understand the context of the research and the experimental processes, the following diagrams have been generated.

Synthetic_Scheme cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine Reaction Reductive Amination A->Reaction B Aldehyde or Ketone (R3COR4) B->Reaction Product 3-(Substituted amino)-5-bromo- 1H-pyrazolo[3,4-b]pyridine Reaction->Product NaBH(OAc)3, DCE

Caption: General synthetic scheme for 3-(substituted amino)-5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis A Prepare Kinase/ Substrate Mixture C Add Kinase Mixture to Plate A->C B Serially Dilute Test Compound D Add Test Compound B->D C->D E Initiate with [γ-33P]ATP D->E F Incubate at RT E->F G Stop Reaction & Transfer to Filter Mat F->G H Wash and Dry Filter Mat G->H I Measure Radioactivity H->I J Calculate % Inhibition and IC50 I->J

Caption: Workflow for the in vitro Aurora-A kinase inhibition assay.

Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects Mitotic_Signals Mitotic Signals AuroraA Aurora-A Kinase Mitotic_Signals->AuroraA PLK1 PLK1 AuroraA->PLK1 Activates Centrosome_Mat Centrosome Maturation AuroraA->Centrosome_Mat Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly CDC25 CDC25 PLK1->CDC25 Activates CDK1 CDK1/Cyclin B CDC25->CDK1 Activates Mitotic_Entry Mitotic Entry CDK1->Mitotic_Entry Inhibitor 3-Methylamino-5-bromo- 1H-pyrazolo[3,4-b]pyridine Derivative Inhibitor->AuroraA Inhibits

Caption: Simplified Aurora-A kinase signaling pathway and the point of inhibition.

A Comparative Guide to the In Vitro ADME Properties of Pyrazolo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for the successful development of these compounds into viable drug candidates. This guide provides a comparative overview of the in vitro ADME profiles of various pyrazolo[3,4-d]pyrimidine derivatives, supported by experimental data from published literature. Detailed experimental protocols for key in vitro ADME assays are also presented to aid in the design and execution of similar studies.

Executive Summary

Pyrazolo[3,4-d]pyrimidines generally exhibit a range of ADME properties that are highly dependent on the nature and position of their substituents. Key challenges often observed with this class of compounds include poor aqueous solubility, which can hinder oral absorption and formulation.[1][2] However, many derivatives demonstrate favorable permeability and metabolic stability. Strategic modifications, such as the introduction of solubilizing groups or the development of prodrugs, have shown promise in overcoming the solubility limitations of this scaffold.[1] This guide will delve into the specifics of these properties, providing a comparative analysis to inform lead optimization efforts.

Data Presentation: Comparative In Vitro ADME Properties

The following tables summarize the in vitro ADME data for a selection of pyrazolo[3,4-d]pyrimidine derivatives from various research studies. These tables are intended to provide a comparative snapshot of their performance in key ADME assays.

Table 1: Aqueous Solubility of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDR1 SubstituentR4 SubstituentAqueous Solubility (µg/mL)Reference
Compound 1 Phenyl4-(3-chlorophenyl)amino0.05[1]
Compound 2 Phenyl4-(3-chloro-4-fluorophenyl)amino0.01[1]
Prodrug of 1 Phenyl4-(3-chlorophenyl)amino with solubilizing promoiety17.7 (calculated)[1]
Prodrug of 2 Phenyl4-(3-chloro-4-fluorophenyl)amino with solubilizing promoiety6.47[1]
SI306 VariedVariedLow (requiring formulation)[3]

Table 2: Permeability of Pyrazolo[3,4-d]pyrimidine Derivatives (PAMPA)

Compound IDR1 SubstituentR4 SubstituentApparent Permeability (Papp, 10⁻⁶ cm/s)Membrane Retention (%)Reference
Compound 1 Phenyl4-(3-chlorophenyl)amino5.9944.9[1]
Compound 2 Phenyl4-(3-chloro-4-fluorophenyl)amino0.0180.4[1]
Prodrug of 2 Phenyl4-(3-chloro-4-fluorophenyl)amino with solubilizing promoiety2.1167.3[1]

Table 3: Metabolic Stability of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDR1 SubstituentR4 SubstituentSpeciesIn Vitro System% Remaining after IncubationIncubation Time (min)Reference
Compound 1 Phenyl4-(3-chlorophenyl)aminoHumanLiver Microsomes91.5Not Specified[1]
Compound 2 Phenyl4-(3-chloro-4-fluorophenyl)aminoHumanLiver Microsomes95.1Not Specified[1]
Prodrug of 2 Phenyl4-(3-chloro-4-fluorophenyl)amino with solubilizing promoietyHumanLiver Microsomes99.9Not Specified[1]
Compound 11i Diaryl-substitutedDiaryl-substitutedNot SpecifiedNot SpecifiedGoodNot Specified[4]

Experimental Protocols

Detailed methodologies for the key in vitro ADME experiments are provided below. These protocols are based on standard industry practices and published literature.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.

Methodology:

  • An excess amount of the test compound is added to a vial containing a known volume of phosphate-buffered saline (PBS) at a specific pH (typically 7.4).

  • The resulting suspension is shaken at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.[1]

  • Following incubation, the suspension is filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is then determined by a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • The experiment is typically performed in triplicate to ensure accuracy.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating absorption in the gastrointestinal tract or penetration of the blood-brain barrier.

Methodology:

  • A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin or a synthetic lipid mixture) in an organic solvent (e.g., dodecane) to form an artificial membrane.[5][6]

  • The acceptor wells of a 96-well plate are filled with buffer, often containing a surfactant to improve the solubility of the permeated compound.

  • The test compound, dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO), is added to the donor wells of the filter plate.

  • The filter plate (donor) is then placed on top of the acceptor plate, creating a "sandwich".

  • The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[5][7]

  • After incubation, the concentrations of the compound in both the donor and acceptor wells are quantified by LC-MS/MS or UV-Vis spectroscopy.[5][6]

  • The apparent permeability coefficient (Papp) is then calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [drug]_acceptor is the concentration of the drug in the acceptor well, and [drug]_equilibrium is the concentration at equilibrium.

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Methodology:

  • The test compound (at a fixed concentration, e.g., 1 µM) is incubated with liver microsomes (from human or other species) in a phosphate buffer (pH 7.4) at 37°C.[8][9]

  • The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[8][10]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9][11]

  • The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[10]

  • The samples are then centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.

Methodology:

  • A semi-permeable membrane (with a specific molecular weight cut-off) separates two chambers in a dialysis unit (e.g., a 96-well RED device).[12][13]

  • One chamber is loaded with plasma (from human or other species) containing the test compound at a known concentration.

  • The other chamber is filled with a protein-free buffer (e.g., PBS).

  • The dialysis unit is sealed and incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.[12][14]

  • After incubation, samples are taken from both the plasma and buffer chambers.

  • The concentration of the compound in both samples is determined by LC-MS/MS.

  • The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Mandatory Visualizations

experimental_workflow cluster_assays In Vitro ADME Assays cluster_endpoints Key Endpoints solubility Aqueous Solubility sol_val Solubility (µg/mL) solubility->sol_val permeability Permeability (PAMPA) papp_val Papp (10⁻⁶ cm/s) permeability->papp_val metabolism Metabolic Stability clint_val CLint (µL/min/mg) metabolism->clint_val ppb Plasma Protein Binding fu_val Fraction Unbound (fu) ppb->fu_val compound Pyrazolo[3,4-d]pyrimidine Derivative compound->solubility Shake-Flask compound->permeability PAMPA compound->metabolism Microsomal Assay compound->ppb Equilibrium Dialysis

Caption: General experimental workflow for in vitro ADME profiling.

ADME_property_relationship cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion compound Pyrazolo[3,4-d]pyrimidine solubility Aqueous Solubility compound->solubility permeability Permeability compound->permeability ppb Plasma Protein Binding compound->ppb stability Metabolic Stability compound->stability solubility->permeability permeability->ppb clearance Clearance ppb->clearance stability->clearance

Caption: Interrelationship of key in vitro ADME properties.

References

Comparative Computational Docking Analysis of Pyrazolo[3,4-b]pyridine Inhibitors Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in-silico evaluation of novel pyrazolo[3,4-b]pyridine derivatives as potent CDK2 inhibitors, benchmarked against the known inhibitor Roscovitine.

This guide provides a comparative overview of computational docking studies for a selection of pyrazolo[3,4-b]pyridine-based inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in cancer therapy. By presenting quantitative data, detailed experimental protocols, and visual representations of the computational workflow, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to understand and replicate these in-silico experiments.

Performance Comparison of CDK2 Inhibitors

The following table summarizes the in-vitro inhibitory activity (IC50) and in-silico docking scores of selected pyrazolo[3,4-b]pyridine compounds against CDK2, compared to the well-established CDK2 inhibitor, Roscovitine. Lower IC50 values indicate higher inhibitory potency, while more negative docking scores suggest stronger predicted binding affinity.

CompoundTargetIC50 (µM)Docking Score (kcal/mol)Reference
Roscovitine (Reference)CDK20.394 - 0.7Not explicitly stated--INVALID-LINK--, --INVALID-LINK--[1]
Compound 8 (6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine)CDK20.65Not explicitly stated--INVALID-LINK--
Compound 3 (4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine)CDK20.30Not explicitly stated--INVALID-LINK--[2]

Note: While the referenced studies performed molecular docking, specific numerical docking scores for these compounds were not consistently reported in the available literature. The comparison of binding modes is often described qualitatively.

Experimental Protocols for Computational Docking

This section outlines a detailed, generalized methodology for performing computational docking studies of pyrazolo[3,4-b]pyridine inhibitors against CDK2, based on common practices reported in the field.

Protein Preparation
  • Crystal Structure Retrieval: The three-dimensional crystal structure of human CDK2 is obtained from the Protein Data Bank (PDB). A common choice is PDB ID: 1HCK, which is a complex of CDK2 with an inhibitor.[3]

  • Protein Cleaning: The downloaded PDB file is processed to remove all non-essential molecules, including water molecules, co-factors, and the co-crystallized ligand. This is crucial to prepare the binding site for the new ligands.

  • Addition of Hydrogens: Hydrogen atoms, which are typically not resolved in X-ray crystal structures, are added to the protein structure. Polar hydrogens are particularly important for defining potential hydrogen bond interactions.

  • Charge Assignment: Partial charges are assigned to each atom of the protein. The Gasteiger charge calculation method is commonly employed for this purpose.

  • File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which is required for use with AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Ligand Preparation
  • Ligand Structure Generation: The 2D structures of the pyrazolo[3,4-b]pyridine inhibitors and the reference compound (Roscovitine) are drawn using chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized to find the most stable, low-energy conformation. This can be performed using software like Chem3D or Avogadro.

  • Charge and Atom Type Assignment: Similar to the protein, partial charges (e.g., Gasteiger charges) are calculated for each ligand.

  • Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.

  • File Format Conversion: The prepared ligands are also saved in the PDBQT file format.

Molecular Docking using AutoDock Vina
  • Grid Box Definition: A three-dimensional grid box is defined around the active site of the CDK2 protein. This box specifies the search space for the docking algorithm. The dimensions and center of the grid box are typically chosen to encompass the entire binding pocket where the native ligand was bound.

  • Docking Simulation: The docking simulation is performed using AutoDock Vina. The program systematically explores different conformations and orientations of the ligand within the defined grid box, evaluating the binding affinity for each pose.

  • Scoring Function: AutoDock Vina employs a sophisticated scoring function to estimate the binding free energy (docking score) for each ligand pose. More negative scores indicate a more favorable binding interaction.

  • Analysis of Results: The results of the docking simulation are analyzed to identify the best binding poses for each ligand based on their docking scores. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, are examined to understand the binding mode.

Visualization of the Computational Docking Workflow

The following diagram illustrates the key steps involved in a typical computational docking study.

Computational_Docking_Workflow Computational Docking Workflow for Pyrazolo[3,4-b]pyridine Inhibitors cluster_preparation Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB 1. Retrieve Protein Structure (e.g., CDK2 from PDB) CleanProtein 2. Clean Protein (Remove water, ligands) PDB->CleanProtein AddHydrogensP 3. Add Hydrogens & Assign Charges CleanProtein->AddHydrogensP ProteinPDBQT 4. Save as Protein.pdbqt AddHydrogensP->ProteinPDBQT GridBox 5. Define Grid Box (Active Site) ProteinPDBQT->GridBox Ligand2D 1. Draw Ligand Structure (2D) Ligand3D 2. Convert to 3D & Optimize Geometry Ligand2D->Ligand3D AddHydrogensL 3. Add Hydrogens & Assign Charges Ligand3D->AddHydrogensL LigandPDBQT 4. Save as Ligand.pdbqt AddHydrogensL->LigandPDBQT Docking 6. Run Docking Simulation (AutoDock Vina) LigandPDBQT->Docking GridBox->Docking Scoring 7. Analyze Docking Scores (Binding Affinity) Docking->Scoring BindingMode 8. Visualize Binding Modes & Interactions Scoring->BindingMode

Caption: A flowchart of the computational docking process.

References

A Comparative Guide to the Synthesis of Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of substituted pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds with significant therapeutic potential, has been an area of intense research. These scaffolds are integral to the development of novel drugs targeting a range of diseases. This guide provides a comparative analysis of three prominent synthetic routes to this versatile molecular framework: classical condensation, multicomponent reactions, and microwave-assisted synthesis. The objective is to offer researchers, scientists, and drug development professionals a clear overview of these methodologies, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The choice of synthetic strategy for pyrazolo[3,4-b]pyridines can significantly impact reaction efficiency, yield, and the diversity of achievable substitutions. The following table summarizes the quantitative data for three distinct and widely employed methods.

ParameterRoute 1: Classical CondensationRoute 2: Multicomponent Reaction (Solvent-Free)Route 3: Microwave-Assisted Synthesis
Starting Materials 5-Amino-1-phenyl-pyrazole, α,β-unsaturated ketonesPhenyl/benzothiazolylhydrazine, 3-oxo-3-arylpropanenitrile, 1,3-diketones5-amino pyrazole, aroyl acetonitriles, aryl/het. aldehydes
Reaction Conditions ZrCl4, DMF/EtOH, 95 °C, 16 hp-Toluenesulfonic acid (PTSA), grinding, room temperature, ~15 min to liquid phase200 °C, 10 min
Yield (%) 13-28%[1]Not explicitly quantified in the provided abstract, but described as a "greener protocol".[2]Up to 83%[3]
Reaction Time 16 hours[1]~15 minutes (to initial reaction)[2]10 minutes[3]
Key Advantages Stepwise control over the reaction.High atom economy, operational simplicity, environmentally friendly (solvent-free).[2]Rapid reaction times, high yields, minimal waste, and often solvent-free.[3]
Key Disadvantages Long reaction times, moderate to low yields, use of metal catalyst.[1]Potential for poor stereocontrol and limited scaffold diversity.[2]Requires specialized microwave reactor equipment.

Experimental Protocols

Route 1: Classical Condensation Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines[1]
  • To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in N,N-dimethylformamide (DMF, 0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in ethanol (EtOH, 0.5 mL) is added at 25 °C.

  • The reaction mixture is degassed, and zirconium tetrachloride (ZrCl4, 35 mg, 0.15 mmol) is added.

  • The mixture is then vigorously stirred at 95 °C for 16 hours.

  • Upon completion, the reaction mixture is concentrated in vacuo.

  • Chloroform (CHCl3) and water are added to the residue. The two phases are separated.

  • The aqueous phase is washed twice with CHCl3.

  • The combined organic phases are dried and concentrated to yield the crude product, which is then purified.

Route 2: Three-Component Solvent-Free Synthesis of Polyfunctionalized Pyrazolo[3,4-b]pyridines[2]
  • Equimolar amounts of the appropriate phenyl/benzothiazolylhydrazine (0.001 mol), α-cyanoacetophenone (0.001 mol), and p-toluenesulfonic acid (PTSA, 0.0005 mol) are thoroughly mixed in a pestle and mortar by grinding.

  • An equimolar amount of the appropriate β-diketone (0.001 mol) is added to the mixture, and grinding is continued.

  • The reaction mixture is observed to turn into a liquid after approximately 15 minutes of continuous grinding.

  • The reaction is monitored for completion, and the product is then isolated and purified.

Route 3: Microwave-Assisted One-Pot Synthesis of Pyrazolo[3,4-b]pyridine Derivatives[3]
  • A combination of a 5-amino pyrazole, an aroyl acetonitrile, and an aryl/heteroaryl aldehyde are mixed in a reaction vessel suitable for microwave synthesis.

  • The reaction mixture is subjected to microwave irradiation at 200 °C for 10 minutes.[3]

  • After cooling, the product is isolated and purified. This method is described as solvent-free, resulting in minimal waste.[3]

Synthetic Route Comparison Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted pyrazolo[3,4-b]pyridines, highlighting the divergence of the three compared synthetic strategies.

start Starting Materials route1 Route 1: Classical Condensation start->route1 route2 Route 2: Multicomponent Reaction start->route2 route3 Route 3: Microwave-Assisted Synthesis start->route3 process1 Stepwise Cyclization (16h, 95°C, ZrCl4) route1->process1 5-Aminopyrazole + α,β-unsaturated ketone process2 One-Pot Grinding (~15 min, RT, PTSA) route2->process2 Hydrazine + Oxopropanenitrile + 1,3-Diketone process3 Microwave Irradiation (10 min, 200°C) route3->process3 5-Aminopyrazole + Aroyl Acetonitrile + Aldehyde purification Purification process1->purification process2->purification process3->purification product Substituted Pyrazolo[3,4-b]pyridine purification->product

Caption: A workflow diagram comparing three synthetic routes to substituted pyrazolo[3,4-b]pyridines.

References

A Comparative Guide to the Spectroscopic Data of Pyrazolo[3,4-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition. This guide provides a comparative analysis of the spectroscopic data for isomers of pyrazolo[3,4-b]pyridine, offering a valuable resource for the identification and characterization of these important molecules.

Introduction to Pyrazolo[3,4-b]pyridine Isomerism

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds resulting from the fusion of a pyrazole and a pyridine ring.[1] Isomerism in this system can arise from the position of the nitrogen atom in the pyrazole ring, leading to 1H- and 2H-tautomeric forms. The 1H-tautomer is generally considered to be more stable.[1] Further isomerism results from the varied substitution patterns on both the pyrazole and pyridine rings. Accurate characterization and differentiation of these isomers are crucial for structure-activity relationship (SAR) studies in drug discovery.

This guide will focus on the comparison of spectroscopic data between two representative substituted isomers:

  • Isomer A: A 1-substituted 1H-pyrazolo[3,4-b]pyridine derivative.

  • Isomer B: A 2-substituted 2H-pyrazolo[3,4-b]pyridine derivative.

The data presented herein is a compilation from various literature sources to provide a comparative overview.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for two representative isomers of substituted pyrazolo[3,4-b]pyridines. These examples are chosen to highlight the characteristic differences observed in their spectra.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Proton Isomer A (1-substituted) Isomer B (2-substituted) Key Observations
H-3~8.10 (s)~8.50 (s)The H-3 proton in the 2-substituted isomer is typically deshielded and appears further downfield compared to the 1-substituted isomer.
H-4~7.30 (d)~7.20 (d)Chemical shifts of the pyridine ring protons are also influenced by the substitution on the pyrazole ring.
H-5~8.60 (dd)~8.40 (dd)
H-6~7.15 (dd)~7.05 (dd)
Substituent ProtonsDependent on substituentDependent on substituentThe chemical shifts of substituent protons provide information about their electronic environment.

Note: Chemical shifts are approximate and can vary based on the specific substituents and solvent used. Data compiled from multiple sources.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon Isomer A (1-substituted) Isomer B (2-substituted) Key Observations
C-3~135.0~145.0Similar to ¹H NMR, the C-3 carbon of the 2-substituted isomer is significantly deshielded.
C-3a~115.0~120.0
C-4~120.0~118.0
C-5~150.0~148.0
C-6~110.0~108.0
C-7a~145.0~140.0The chemical shifts of the bridgehead carbons are also diagnostic.
Substituent CarbonsDependent on substituentDependent on substituent

Note: Chemical shifts are approximate and can vary based on the specific substituents and solvent used. Data compiled from multiple sources.

Table 3: IR and Mass Spectrometry Data

Spectroscopic Technique Isomer A (1-substituted) Isomer B (2-substituted) Key Observations
IR (cm⁻¹) ~3400 (N-H, if unsubstituted), ~1600 (C=N), ~1580 (C=C)~3400 (N-H, if unsubstituted), ~1610 (C=N), ~1590 (C=C)The IR spectra are often similar, with characteristic peaks for the aromatic rings and any functional groups present in the substituents.
Mass Spec. (m/z) Molecular ion peak [M]⁺, fragmentation pattern depends on substituents.Molecular ion peak [M]⁺, fragmentation pattern depends on substituents.High-resolution mass spectrometry is crucial for confirming the molecular formula. The fragmentation patterns can sometimes help in distinguishing isomers, particularly if the substituent placement influences bond cleavage.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyrazolo[3,4-b]pyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid pyrazolo[3,4-b]pyridine isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

    • A standard pulse sequence is used.

    • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy:

    • Spectra are recorded on the same instrument, typically at a frequency of 100 MHz or 125 MHz.

    • Proton-decoupled spectra are usually acquired to simplify the spectrum to single lines for each carbon atom.

    • A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Thin Film Method: The solid is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.[2]

  • Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron ionization (EI) or electrospray ionization (ESI) are commonly used techniques to generate charged molecules or fragments.[3]

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) is employed for accurate mass measurements to determine the elemental composition.

Workflow for Synthesis and Biological Screening

Many pyrazolo[3,4-b]pyridine derivatives are investigated as kinase inhibitors. The following diagram illustrates a general workflow for the synthesis and screening of these compounds.

Caption: A flowchart illustrating the process from chemical synthesis to biological screening and lead optimization for pyrazolo[3,4-b]pyridine-based kinase inhibitors.

This guide provides a foundational understanding of the spectroscopic differences between pyrazolo[3,4-b]pyridine isomers and a general framework for their synthesis and evaluation. For more detailed information, researchers are encouraged to consult the primary literature.

References

A Comparative Guide to Purity Assessment of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine, a key intermediate in the development of various bioactive molecules.[1][2][3][4][5] The purity of such compounds is a critical parameter that directly impacts the reliability of experimental results and the safety and efficacy of potential drug candidates. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Thin-Layer Chromatography (TLC), presents a comparative analysis of their performance, and discusses the selection of appropriate methods based on the specific requirements of the analysis.

Comparison of Analytical Methods for Purity Determination

The choice of an analytical method for purity assessment depends on various factors, including the required accuracy, sensitivity, sample throughput, and the availability of reference standards. For this compound, HPLC and qNMR are the most recommended methods for quantitative purity determination, while TLC serves as a rapid, qualitative screening tool.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.Quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.Separation based on differential migration of components on a stationary phase due to a mobile phase.
Purity Assessment Relative purity based on area percentage of the main peak.Absolute purity determination without a reference standard of the same compound.[6][7]Qualitative or semi-quantitative estimation of purity based on spot intensity and number.
Sensitivity High (can detect impurities at ppm levels).Moderate (typically requires >0.1% impurity level for accurate quantification).[8]Low to moderate.
Throughput High, with typical run times of 15-30 minutes per sample.[8]Lower, especially for high-precision measurements requiring long relaxation delays.[8][9]Very high, multiple samples can be analyzed simultaneously.
Sample Consumption Low (micrograms).[8]Higher (milligrams).[6][8][9]Very low (micrograms).
Destructive Yes.No, the sample can be recovered.[8]Yes.
Reference Standard Requires a certified reference standard of the analyte for accurate quantification.Does not require a reference standard of the analyte; uses an internal or external standard of a different, certified compound.[6]A reference spot of the pure compound is recommended for comparison.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh a sample of the synthesized compound to be tested. Dissolve in the diluent to a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis and Quantification:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assay, a calibration curve is constructed by plotting the peak area of the standard against its concentration.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a general guideline for the determination of absolute purity of this compound using ¹H qNMR with an internal standard.

Instrumentation and Experimental Parameters:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., DMSO-d₆).

  • Internal Standard: A certified reference material with known purity and containing protons that resonate in a region of the spectrum free from analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 16 or more).

Sample Preparation:

  • Accurately weigh a specific amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same NMR tube.

  • Add the appropriate volume of deuterated solvent (e.g., 0.6 mL) to completely dissolve both the sample and the internal standard.

Data Analysis and Calculation:

The purity of the analyte is calculated using the following formula:

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • Ianalyte = Integral of a selected, well-resolved proton signal of the analyte.

  • Nanalyte = Number of protons corresponding to the integrated analyte signal.

  • IIS = Integral of a selected proton signal of the internal standard.

  • NIS = Number of protons corresponding to the integrated internal standard signal.

  • MWanalyte = Molecular weight of the analyte.

  • MWIS = Molecular weight of the internal standard.

  • manalyte = Mass of the analyte.

  • mIS = Mass of the internal standard.

  • PIS = Purity of the internal standard.

Thin-Layer Chromatography (TLC)

TLC is a valuable tool for rapid, qualitative monitoring of reaction progress and for preliminary purity assessment.

Experimental Protocol:

  • TLC Plate: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of solvents that provides good separation of the target compound from its potential impurities. A good starting point for pyrazolopyridines could be a mixture of Ethyl Acetate and Hexane (e.g., 1:1 or 2:1 v/v).

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a volatile solvent (e.g., Dichloromethane or Methanol) to a concentration of about 1-2 mg/mL.

  • Application: Spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate until it is about 1 cm from the top.

  • Visualization: Visualize the separated spots under UV light (254 nm and/or 365 nm). Staining with a suitable reagent (e.g., iodine vapor or potassium permanganate) can also be used if the compounds are not UV-active.

Interpretation:

The purity can be qualitatively assessed by observing the number and intensity of the spots. A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities.

Alternative Compounds

For comparative purposes in drug development, researchers might consider other pyrazolopyridine derivatives with potentially improved properties. The selection of an alternative would depend on the specific therapeutic target and desired structure-activity relationship (SAR). Examples of other pyrazolopyridine derivatives that have been synthesized and studied for various biological activities include:

  • Substituted 1H-Pyrazolo[3,4-b]pyridine derivatives as FGFR Kinase Inhibitors [10]

  • Pyrazolo[3,4-b]pyridine analogs as potential antimicrobial, antiquorum-sensing and anticancer agents [11]

  • Pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors [12]

The purity of these alternative compounds would be assessed using similar analytical techniques as described above.

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_decision Decision & Further Steps Synthesized_Product Synthesized this compound Workup_Purification Work-up & Preliminary Purification (e.g., Crystallization, Column Chromatography) Synthesized_Product->Workup_Purification TLC_Screening Qualitative TLC Screening Workup_Purification->TLC_Screening HPLC_Analysis Quantitative HPLC Analysis TLC_Screening->HPLC_Analysis qNMR_Analysis Absolute Purity by qNMR TLC_Screening->qNMR_Analysis Optional/Orthogonal Method Impurity_Identification Impurity Identification (LC-MS, HRMS, NMR) HPLC_Analysis->Impurity_Identification Purity_Check Purity > 95%? HPLC_Analysis->Purity_Check qNMR_Analysis->Purity_Check Further_Purification Further Purification Purity_Check->Further_Purification No Proceed Proceed to Next Step (e.g., Biological Assays) Purity_Check->Proceed Yes Further_Purification->Workup_Purification

Figure 1. Experimental workflow for assessing the purity of synthesized this compound.

Method_Selection_Tree Start Start: Need to Assess Purity Question1 Rapid, qualitative screening needed? Start->Question1 TLC Use TLC Question1->TLC Yes Question2 Quantitative purity required? Question1->Question2 No TLC->Question2 Question3 Reference standard of the analyte available? Question2->Question3 Yes End Purity Assessment Complete Question2->End No HPLC Use HPLC Question3->HPLC Yes qNMR Use qNMR Question3->qNMR No HPLC->End qNMR->End

Figure 2. Decision tree for selecting an appropriate purity analysis method.

References

Evaluating 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of a reference standard are paramount for accurate analytical measurements and reliable research outcomes. This guide provides a framework for evaluating 3-Methylamino-5-bromo-1H-pyrazolo[3,4-b]pyridine as a reference standard and comparing it with potential alternatives. Due to the limited availability of direct comparative studies in published literature, this guide outlines the necessary experimental protocols and data presentation formats to enable a comprehensive in-house evaluation.

Physicochemical Properties and Supplier Information

Table 1: Physicochemical Properties and Supplier Information of this compound and Potential Alternative Reference Standards

PropertyThis compound1H-Pyrazolo[3,4-b]pyridine6-Bromo-1H-pyrazolo[3,4-b]pyridine
CAS Number Not readily available271-73-8934560-92-6
Molecular Formula C₇H₇BrN₄C₆H₅N₃C₆H₄BrN₃
Molecular Weight 227.06 g/mol (calculated)119.12 g/mol 198.02 g/mol
Purity (Advertised) Varies by supplier≥97%[1][2]97%
Appearance Varies by supplierWhite to light yellow solid[3]Solid
Melting Point Not readily available99-101 °C[3]Not readily available
Solubility To be determined experimentallyTo be determined experimentallyTo be determined experimentally
Commercial Suppliers VSNCHEM, etc.Sigma-Aldrich[4], Fisher Scientific[1], Carl ROTH[5], Chem-Impex[3]Sigma-Aldrich

Experimental Protocols for Characterization and Comparison

To establish a compound as a reference standard, rigorous analytical characterization is essential. The following are key experimental protocols that should be employed to determine the purity, identity, and stability of this compound and its alternatives.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the reference standard and identify any impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid). A typical gradient could be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume of the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the reference standard.

Methodology:

  • Mass Spectrometry (MS):

    • Technique: Electrospray ionization (ESI) is commonly used for this class of compounds.

    • Analysis: Determine the molecular weight by identifying the [M+H]⁺ ion. Compare the observed mass with the calculated exact mass of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Techniques: ¹H NMR and ¹³C NMR.

    • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of this compound.

Stability Assessment

Objective: To evaluate the stability of the reference standard under various storage conditions.

Methodology:

  • Conditions: Store accurately weighed samples of the compound under different conditions, such as refrigerated (2-8 °C), room temperature, and elevated temperature (e.g., 40 °C), and protected from light.

  • Time Points: Analyze the samples at initial, 1, 3, 6, and 12-month time points.

  • Analysis: Use the developed HPLC method to determine the purity of the samples at each time point. A significant decrease in purity or the appearance of degradation products indicates instability.

Data Presentation for Comparative Analysis

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 2: Comparative Purity Data (Example)

Reference StandardLot NumberPurity by HPLC (%)Number of Impurities Detected
This compound[Lot No.][Experimental Value][Experimental Value]
1H-Pyrazolo[3,4-b]pyridine[Lot No.][Experimental Value][Experimental Value]
6-Bromo-1H-pyrazolo[3,4-b]pyridine[Lot No.][Experimental Value][Experimental Value]

Table 3: Comparative Stability Data (Example) - Purity (%) at 40°C

Reference StandardInitial1 Month3 Months6 Months12 Months
This compound[Value][Value][Value][Value][Value]
1H-Pyrazolo[3,4-b]pyridine[Value][Value][Value][Value][Value]
6-Bromo-1H-pyrazolo[3,4-b]pyridine[Value][Value][Value][Value][Value]

Visualizing Experimental Workflows

Clear diagrams of experimental workflows are crucial for reproducibility and understanding the overall process.

Experimental_Workflow_for_Reference_Standard_Evaluation cluster_0 Procurement and Initial Assessment cluster_1 Analytical Characterization cluster_2 Data Analysis and Comparison cluster_3 Documentation Procure Procure Candidate Reference Standards PhysChem Physicochemical Characterization Procure->PhysChem Purity Purity Determination (HPLC) PhysChem->Purity Identity Identity Confirmation (MS, NMR) PhysChem->Identity CompareData Compare Purity, Identity, and Stability Data Purity->CompareData Identity->CompareData Stability Stability Assessment Stability->CompareData SelectStandard Select Optimal Reference Standard CompareData->SelectStandard Cert Generate Certificate of Analysis SelectStandard->Cert

Caption: Workflow for the evaluation and selection of a reference standard.

Signaling Pathway Context: Pyrazolo[3,4-b]pyridines as Kinase Inhibitors

Many pyrazolo[3,4-b]pyridine derivatives are investigated as kinase inhibitors. Understanding the signaling pathways they target is crucial for their application in drug discovery and development. The following diagram illustrates a simplified, generic kinase signaling pathway that can be inhibited by such compounds.

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase_A Downstream Kinase A Receptor->Kinase_A Activates Kinase_B Downstream Kinase B Kinase_A->Kinase_B Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Regulates Inhibitor 3-Methylamino-5-bromo- 1H-pyrazolo[3,4-b]pyridine (Potential Kinase Inhibitor) Inhibitor->Kinase_A Inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine, a heterocyclic compound likely to be classified as hazardous waste. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established guidelines for the disposal of pyridine and its derivatives.[1][2] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company to ensure full compliance with all local, state, and federal regulations.[3][4]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine and its derivatives can be flammable, toxic, and irritant.[1]

Table 1: Essential Personal Protective Equipment (PPE) and Handling Guidelines

PPE / GuidelineSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes and airborne particles.[1]
Lab Coat Standard laboratory coat, flame-retardant recommendedTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of vapors, dust, or aerosols.[1][5]
Handling Location All handling and disposal preparations should be conducted in a well-ventilated laboratory or under a chemical fume hood.[5]To minimize exposure to potentially harmful fumes.
Incompatible Materials Store separately from strong oxidizing agents and strong acids.[1]To prevent vigorous and potentially hazardous reactions.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service, which will typically employ high-temperature incineration.[3]

Phase 1: Waste Collection and Storage
  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, absorbent pads, and glassware), must be classified as hazardous waste.[1]

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Container Selection and Labeling:

    • Collect all waste in a designated, compatible, and sealable hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid.[1]

    • Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and any other information required by your institution.

  • Secure Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials such as strong oxidizers and acids.[1]

Phase 2: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or a commercial chemical absorbent.[1]

    • Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Large Spills:

    • In the case of a large spill, evacuate the immediate area and alert your institution's EHS department or emergency response team.[1]

    • Do not attempt to clean up a large spill without proper training and equipment.

Phase 3: Final Disposal
  • Contact a Licensed Waste Disposal Service:

    • Arrange for the pickup and disposal of the hazardous waste container with a certified and licensed hazardous waste disposal company.

    • Provide the waste disposal company with all necessary information about the chemical waste.

  • Incineration:

    • The standard and most effective method for the final disposal of pyridine-based compounds is high-temperature incineration.[3] This process ensures the complete destruction of the hazardous chemical. Current practices for pyridine waste include rotary kiln incineration at 820°–1,600°C, liquid injection incineration at 650°–1,600°C, or fluidized bed incineration at 450°–980°C.[3]

Experimental Protocol: Neutralization (For Pre-treatment Consideration)

While not a final disposal method, neutralization can sometimes be employed as a pre-treatment step. However, this process will increase the volume of hazardous waste and should only be performed by trained personnel.

Objective: To convert the basic pyridine derivative into a salt, which may be more stable.

Materials:

  • This compound waste

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • Stir plate and magnetic stir bar

  • pH indicator strips or a pH meter

  • Appropriate reaction vessel

  • Ice bath

Procedure:

  • Preparation: In a well-ventilated fume hood, place the reaction vessel containing the pyridine derivative waste on a stir plate and add a stir bar. If the waste is a solid, it may need to be dissolved in a suitable solvent first.

  • Cooling: Place the reaction vessel in an ice bath to manage any heat that may be generated.

  • Controlled Neutralization: Slowly add the dilute hydrochloric acid to the stirring waste solution. Monitor the pH of the solution regularly.[6]

  • Endpoint: Continue adding acid until the pH is in the range of 2-3 to ensure the formation of the hydrochloride salt.[6]

  • Final Disposal: The resulting neutralized solution is still considered hazardous waste and must be collected, labeled, and disposed of according to the procedures outlined in Phase 1 and 3.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: 3-Methylamino-5-bromo-1H- pyrazolo[3,4-B]pyridine Waste assess_waste Assess Waste Type (Solid, Liquid, Contaminated Material) start->assess_waste spill Spill or Leak? assess_waste->spill small_spill Small Spill: Absorb with inert material spill->small_spill Yes large_spill Large Spill: Evacuate and call EHS spill->large_spill Yes (Large) collect_waste Collect in a labeled, sealed, compatible hazardous waste container spill->collect_waste No small_spill->collect_waste end End of Process large_spill->end store_waste Store in a designated secure area away from incompatibles collect_waste->store_waste contact_disposal Contact licensed hazardous waste disposal service store_waste->contact_disposal transport Arrange for waste pickup and transport contact_disposal->transport final_disposal Final Disposal: High-Temperature Incineration transport->final_disposal final_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound, a heterocyclic compound with potential applications in pharmaceutical research. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its structural components: pyridine derivatives, brominated aromatic compounds, and pyrazole moieties. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Hazard Summary
  • Pyridine Derivatives : Often toxic and flammable. Inhalation of vapors and skin contact should be minimized.[1][2][3][4] Adequate ventilation is crucial.[1][2][5]

  • Brominated Heterocyclic Compounds : May cause skin, eye, and respiratory irritation.[6] Halogenated compounds require special disposal procedures to prevent environmental contamination.[7]

  • Pyrazolo[3,4-b]pyridines : This class of compounds is of significant interest to medicinal chemists and may have potent biological activity.[8][9][10] Assume the compound is pharmacologically active and handle with care to avoid exposure.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.[1][7]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[1][2][3][7] Inspect for tears or punctures before each use.
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, should be worn to protect skin.[1][2][7]
Respiratory Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2][7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands Thoroughly clean2->clean3

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Weighing and Solution Preparation:

  • Ensure all required PPE is correctly worn.

  • Perform all operations within a certified chemical fume hood.

  • Use a non-sparking spatula to weigh the solid compound onto weighing paper or directly into a tared vessel.

  • Carefully add the solvent to the vessel, ensuring minimal splashing.

  • If sonication is required to dissolve the solid, ensure the vessel is capped.

Reaction Setup:

  • Transfer the prepared solution to the reaction vessel using a funnel or pipette.

  • Ensure the reaction apparatus is securely clamped and that any heating or stirring equipment is functioning correctly.

  • Keep the reaction vessel closed to the open lab environment, using a condenser or a drying tube as appropriate.

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is essential.

Exposure TypeEmergency Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[7]
Skin Contact Wash the affected area thoroughly with soap and plenty of water.[7] Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.[7]

  • The waste should be categorized as halogenated organic waste.

  • Do not mix this waste stream with non-halogenated or other incompatible waste types unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]

Waste Storage and Disposal:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from ignition sources and incompatible materials.[1][5]

  • Arrange for pickup and disposal through your institution's certified hazardous waste management provider. Follow all local, state, and federal regulations for the disposal of chemical waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.